Ingenol-5,20-acetonide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H32O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one |
InChI |
InChI=1S/C23H32O5/c1-11-9-22-12(2)7-15-16(20(15,3)4)14(18(22)25)8-13-10-27-21(5,6)28-19(13)23(22,26)17(11)24/h8-9,12,14-17,19,24,26H,7,10H2,1-6H3/t12-,14?,15?,16?,17+,19-,22?,23-/m1/s1 |
InChI Key |
ONMDPPVVEFWDOD-FMBNQKDMSA-N |
Isomeric SMILES |
C[C@@H]1CC2C(C2(C)C)C3C=C4COC(O[C@H]4[C@]5(C1(C3=O)C=C([C@@H]5O)C)O)(C)C |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C5(C1(C3=O)C=C(C5O)C)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Ingenol-5,20-acetonide: A Technical Guide to its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ingenol-5,20-acetonide is a key semi-synthetic intermediate derived from ingenol (B1671944), a diterpenoid found in the sap of various plants belonging to the Euphorbia genus. While not a primary natural product itself, its precursor, ingenol, is readily accessible from species such as Euphorbia peplus and Euphorbia lathyris. This guide provides a comprehensive overview of the natural sources of ingenol, detailed protocols for its isolation, and the subsequent chemical conversion to this compound. Furthermore, it delves into the significant role of ingenol derivatives in activating the Protein Kinase C (PKC) signaling pathway, a mechanism of considerable interest in oncological research.
Natural Sources and Yield of Ingenol
Ingenol is predominantly extracted from plants of the Euphorbia genus. The concentration of ingenol and its esters can vary significantly between species and even different parts of the same plant. Euphorbia lathyris seeds are a commonly utilized source for the industrial production of ingenol due to their relatively high yield. Another notable source is Euphorbia peplus, the plant from which the approved drug ingenol mebutate is derived.
| Plant Species | Plant Part | Compound | Yield | Reference |
| Euphorbia lathyris | Seeds | Ingenol | ~100 mg/kg | [1] |
| Euphorbia myrsinites | Lower leafless stems | Ingenol | 547 mg/kg (dry weight) | [2] |
| Euphorbia peplus | Whole plant | Ingenol Mebutate | 1.1 mg/kg | [3] |
| Euphorbia tirucalli | Latex | Ingenol derivatives | Not specified | [4] |
| Euphorbia trigona | Aerial parts | Ingenol derivatives | Not specified | [5] |
Experimental Protocols
The isolation of this compound is a two-stage process involving the extraction and purification of its natural precursor, ingenol, followed by a chemical synthesis step to produce the acetonide.
Isolation of Ingenol from Euphorbia lathyris Seeds
The following protocol is a streamlined procedure for the isolation of ingenol from Euphorbia lathyris seeds, adapted from established methods.[5][6][7][8]
Materials:
-
Ground seeds of Euphorbia lathyris
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (0.20 N)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Procedure:
-
Extraction and Hydrolysis:
-
Mechanically stir 1 kg of powdered Euphorbia lathyris seeds in 2 L of 0.20 N sodium methylate in methanol for 4 hours at room temperature. This step simultaneously extracts the ingenol esters and hydrolyzes them to the parent ingenol.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Resuspend the residue in a mixture of methanol and water (9:1) and extract three times with hexane to remove lipids and other nonpolar compounds.
-
Discard the hexane fractions.
-
Evaporate the methanol from the aqueous phase under reduced pressure.
-
Extract the remaining aqueous phase three times with ethyl acetate.
-
-
Chromatographic Purification:
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Purify the residue by gravity silica gel column chromatography using a gradient of petroleum ether-EtOAc.
-
Collect the fractions containing ingenol and evaporate the solvent to yield purified ingenol. A purity of >99% can be achieved with careful chromatography.[3]
-
Synthesis of this compound from Ingenol
This protocol describes the conversion of the isolated ingenol to this compound, a crucial intermediate for the synthesis of various ingenol derivatives.[3]
Materials:
-
Purified ingenol
-
Acetone
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Standard laboratory glassware and equipment for chemical synthesis
Procedure:
-
Acetonide Formation:
-
Dissolve 100 mg (0.29 mmol) of ingenol in 5 ml of acetone.
-
Add 50 mg of pyridinium p-toluenesulfonate (PPTS) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by gravity column chromatography on silica gel to yield this compound. A yield of approximately 55% (62 mg) can be expected.[3]
-
Signaling Pathways of Ingenol Derivatives
Ingenol and its esters are potent modulators of the Protein Kinase C (PKC) family of enzymes.[9][10] Activation of specific PKC isoforms triggers a cascade of downstream signaling events, ultimately leading to cellular responses such as apoptosis and inflammation. This mechanism is central to the anti-cancer properties of ingenol derivatives like ingenol mebutate.
The PKC/MEK/ERK Signaling Cascade
The primary mechanism of action of ingenol mebutate involves the activation of the PKCδ isoform.[11][12] This initiates the Ras/Raf/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival.
Caption: Ingenol-induced PKC/MEK/ERK signaling pathway.
Experimental and Synthetic Workflow
The overall process from the natural source to the semi-synthetic this compound and its subsequent derivatives can be visualized as a multi-step workflow.
Caption: Workflow for this compound production.
Conclusion
This compound, while a semi-synthetic molecule, is a critical component in the development of novel ingenol-based therapeutics. Its precursor, ingenol, is readily available from natural sources, particularly the seeds of Euphorbia lathyris. The methodologies for the isolation of ingenol and its conversion to the acetonide are well-established. A thorough understanding of the underlying signaling pathways, primarily the PKC-mediated cascade, is essential for the rational design and development of future ingenol derivatives with enhanced therapeutic profiles. This guide provides a foundational resource for researchers and professionals engaged in the exploration of this promising class of natural product-derived compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An expeditious procedure for the isolation of ingenol from the seeds of euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Biological Activity of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a diterpenoid and a key synthetic intermediate derived from the ingenol (B1671944) scaffold, a core structure found in plants of the Euphorbiaceae family. While this compound itself is often utilized as a precursor in the synthesis of more potent derivatives, the biological activity of the ingenol class of molecules is of significant interest in pharmacology and drug development. This guide provides a comprehensive overview of the known biological activities associated with the ingenol core, with a focus on the underlying mechanisms of action and relevant experimental methodologies. The primary biological target of ingenol derivatives is Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction.
Quantitative Biological Data
Direct quantitative biological data for this compound is not extensively available in published literature, reflecting its primary role as a synthetic intermediate. However, studies on the parent compound, ingenol, provide valuable insights into the potential bioactivity of this class of molecules. It is important to note that the acetonide functional group at positions 5 and 20 may alter the binding affinity and cellular activity compared to the parent ingenol.
Table 1: In Vitro Biological Activity of Ingenol (Parent Compound)
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Ki) | 30 µM | Protein Kinase C (PKC) | [1] |
| 50% Effective Concentration (EC50) | 30 µM - 1 mM | Various biological responses in cell systems | [1] |
Disclaimer: The data presented in Table 1 is for the parent compound, ingenol. The biological activity of this compound may differ.
Mechanism of Action: Protein Kinase C Activation
The primary mechanism of action for ingenol and its derivatives is the activation of Protein Kinase C (PKC) isozymes.[1] Ingenol compounds act as agonists, binding to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[2]
Activation of specific PKC isoforms, particularly PKCδ, triggers a cascade of downstream signaling events. This leads to a variety of cellular responses, including apoptosis, inflammation, and changes in cell proliferation and differentiation.[3]
Signaling Pathway
The activation of PKC by ingenol derivatives initiates several downstream signaling pathways, with the Ras/Raf/MEK/ERK (MAPK) pathway being a key mediator of the observed biological effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A2058 melanoma cells)[4]
-
RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin[4]
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for MAPK/ERK Pathway Activation
This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of MAPK pathway activation.
Materials:
-
Cell culture reagents and cells of interest
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)[4]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.
-
Treat cells with this compound at the desired concentration for various time points (e.g., 10, 30, 60 minutes).
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
In Vitro Protein Kinase C (PKC) Binding Assay
This assay determines the binding affinity of a compound to PKC.
Materials:
-
Purified PKC isoforms
-
[³H]-Phorbol 12,13-dibutyrate ([³H]PDBu) as a radioligand
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phosphatidylserine)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a multi-well plate, combine the purified PKC enzyme, assay buffer, and varying concentrations of this compound.
-
Add a constant concentration of [³H]PDBu to each well.
-
Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The binding affinity (Ki) of this compound is determined by competitive binding analysis against [³H]PDBu.
Conclusion
This compound serves as a valuable chemical tool for the synthesis of biologically active ingenol derivatives. The ingenol scaffold exhibits potent biological effects, primarily through the activation of Protein Kinase C and subsequent modulation of downstream signaling pathways such as the MAPK/ERK cascade. While direct biological data for this compound is limited, the established activity of the parent compound and its derivatives underscores the therapeutic potential of this class of molecules. The experimental protocols provided herein offer a framework for researchers to investigate the biological activities of this compound and novel ingenol analogs in various cellular contexts. Further research is warranted to fully elucidate the specific biological profile of this compound itself.
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Ingenol-5,20-Acetonide: A Strategic Precursor for the Synthesis of Biologically Active Ingenol Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) esters, a class of diterpenoids, have garnered significant attention in the pharmaceutical industry due to their potent biological activities, most notably as activators of Protein Kinase C (PKC). Ingenol mebutate (ingenol-3-angelate), the active ingredient in Picato®, is a topical medication approved for the treatment of actinic keratosis. The synthesis of various ingenol esters for structure-activity relationship (SAR) studies and the development of new therapeutic agents is a key area of research. A crucial intermediate in the semi-synthesis of these esters is ingenol-5,20-acetonide. This protected form of ingenol allows for selective esterification at the C3 hydroxyl group, a position critical for biological activity. This technical guide provides a comprehensive overview of the synthesis of ingenol esters via the this compound precursor, including detailed experimental protocols, quantitative data, and a summary of the relevant biological signaling pathways.
Synthetic Strategy: The Role of this compound
The chemical structure of ingenol presents multiple hydroxyl groups with varying reactivities. To achieve selective esterification at the desired C3 position, a protection strategy is necessary. The formation of an acetonide between the C5 and C20 hydroxyl groups effectively blocks these positions, leaving the C3 hydroxyl group accessible for esterification. Following the introduction of the desired ester moiety at the C3 position, the acetonide protecting group can be readily removed under acidic conditions to yield the final ingenol ester. This strategy provides a reliable and efficient route to a diverse range of ingenol esters.
Experimental Workflow
The overall synthetic workflow for the preparation of ingenol esters from ingenol via the this compound intermediate is depicted below.
Experimental Protocols
The following protocols are based on established synthetic procedures and provide a detailed methodology for the key transformations.
Synthesis of this compound
This procedure describes the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide.
-
Reagents and Materials:
-
Ingenol
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
-
-
Procedure:
-
Dissolve ingenol (1 equivalent) in acetone in a round-bottom flask.
-
Add pyridinium p-toluenesulfonate (catalytic amount) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford this compound.
-
Synthesis of Ingenol Esters from this compound
This section details the esterification of the C3 hydroxyl group of this compound followed by deprotection.
The following is a general procedure for the synthesis of ingenol-3-angelate. This can be adapted for other carboxylic acids.
-
Reagents and Materials:
-
This compound
-
Angelic acid (or other desired carboxylic acid)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in toluene, add the desired carboxylic acid (e.g., angelic acid, 1.5 equivalents) and DMAP (1.5 equivalents).
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and evaporate the solvent.
-
The crude product, this compound-3-O-ester, can be purified by silica gel column chromatography or used directly in the next step.
-
For the synthesis of ingenol disoxate, a microwave-assisted coupling can be employed.
-
Alternative Esterification for Ingenol Disoxate:
-
In a microwave vial, combine this compound, the corresponding isoxazolecarboxylic acid, DMAP, and N,N-diisopropylethylamine (DIPEA) in acetonitrile.
-
Heat the mixture in a microwave reactor at 150 °C.[1]
-
After cooling, the product can be isolated and purified.
-
This final step removes the acetonide protecting group to yield the target ingenol ester.
-
Reagents and Materials:
-
This compound-3-O-ester
-
Aqueous hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the this compound-3-O-ester in a suitable solvent.
-
Add aqueous hydrochloric acid.
-
Stir the mixture at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the final ingenol ester by column chromatography.
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound and representative ingenol esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₃H₃₂O₅ | 388.50 |
| Ingenol-3-angelate (Ingenol Mebutate) | C₂₅H₃₄O₆ | 430.53 |
| Ingenol-3-tigliate | C₂₅H₃₄O₆ | 430.53 |
| Ingenol Disoxate | - | - |
| Reaction Step | Product | Yield (%) | Reference |
| Protection of Ingenol | This compound | 55 | European Patent EP 2763948 B1 |
| Esterification (Angelic Acid) | Ingenol-3-angelate from Acetonide | >99% purity, >80 mg from 100 mg starting material | European Patent EP 2763948 B1 |
| Esterification (Tiglic Acid) | Ingenol-3-tigliate from Acetonide | >99% purity, >80 mg from 100 mg starting material | European Patent EP 2763948 B1 |
| Microwave-assisted Coupling (for Ingenol Disoxate) | Protected Ingenol Disoxate | 94 | [1] |
| Deprotection (for Ingenol Disoxate) | Ingenol Disoxate | 69 | [1] |
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| Ingenol-3-angelate | Data not fully available in searched sources | Data not fully available in searched sources | [M+H]⁺ 431.24 |
| Ingenol | Refer to specialized databases for full assignment | Refer to specialized databases for full assignment | [M-H]⁻ 347.18 |
Note: Detailed NMR and MS data for a wide range of ingenol esters are often proprietary or found in specialized publications. Researchers are encouraged to consult primary literature for specific compounds of interest.
Biological Signaling Pathways
Ingenol esters exert their biological effects primarily through the activation of Protein Kinase C (PKC) isozymes. This activation triggers downstream signaling cascades that can lead to various cellular responses, including apoptosis, inflammation, and cell differentiation.
Protein Kinase C (PKC) Activation
Ingenol esters are potent activators of both classical and novel PKC isoforms. Upon binding of an ingenol ester to the C1 domain of PKC, the enzyme undergoes a conformational change, leading to its activation. PKCδ is a particularly important isoform in mediating the effects of ingenol esters.
MAPK/ERK Signaling Pathway
Activation of PKC by ingenol esters leads to the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This involves a phosphorylation cascade, ultimately leading to the phosphorylation of ERK, which can then translocate to the nucleus and regulate gene expression.
NF-κB Signaling Pathway
Another critical pathway activated by ingenol ester-mediated PKC activation is the Nuclear Factor-kappa B (NF-κB) pathway. PKC activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.
Conclusion
This compound serves as a pivotal intermediate in the semi-synthesis of a wide array of ingenol esters. The protection of the C5 and C20 hydroxyl groups allows for regioselective modification at the biologically crucial C3 position. The detailed protocols and compiled data in this guide provide a valuable resource for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the synthetic routes and the underlying biological mechanisms of action of ingenol esters is essential for the rational design and development of novel therapeutics targeting PKC-mediated signaling pathways.
References
The Pharmacology of Ingenol Derivatives: A Technical Guide for Drug Development
Introduction
Ingenol (B1671944) derivatives, a class of diterpenoids primarily isolated from plants of the Euphorbia genus, have garnered significant scientific interest due to their potent and diverse biological activities.[1][2] The most prominent member, ingenol mebutate (also known as ingenol 3-angelate), gained FDA approval for the topical treatment of the precancerous skin condition actinic keratosis (AK), validating the therapeutic potential of this molecular scaffold.[3][4] Beyond dermatology, ingenol derivatives have demonstrated promising anticancer properties and a remarkable ability to reverse HIV latency, making them a compelling subject for ongoing research and drug development.[5][6]
This technical guide provides an in-depth overview of the pharmacological properties of ingenol derivatives, focusing on their core mechanism of action, therapeutic applications, structure-activity relationships, and key experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique class of compounds.
Core Mechanism of Action: A Dual Approach
The primary mechanism of action for ingenol derivatives is the activation of Protein Kinase C (PKC) isoforms.[7][8] Ingenol compounds are structurally analogous to diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.[9] This activation initiates a dual mechanism that combines direct cytotoxicity with a robust, localized inflammatory response.[10][11]
-
Direct Cytotoxicity via Necrosis: Upon application, ingenol derivatives like ingenol mebutate rapidly induce cell death, primarily through necrosis.[7][11] This process is initiated by the activation of PKC, which leads to mitochondrial swelling and rupture of the plasma membrane, preferentially affecting dysplastic or malignant cells.[5][7]
-
Immune-Mediated Response: The initial necrotic event releases pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs).[11] This triggers an influx of immune cells, particularly neutrophils, to the site.[7][12] These neutrophils then participate in antibody-dependent cellular cytotoxicity (ADCC), helping to eliminate any remaining atypical cells that survived the initial necrotic phase.[10][12]
This dual action allows for rapid lesion clearance and a sustained immune response that targets residual diseased cells.[10] The activation of the PKC pathway also leads to the induction of HIV transcription from latent proviruses through the cooperative activation of NF-κB and AP-1.[13]
Pharmacological Applications and Quantitative Data
The unique mechanism of ingenol derivatives has been explored in several therapeutic areas, with the most significant advances in dermatology, oncology, and virology.
Dermatology: Treatment of Actinic Keratosis (AK)
Ingenol mebutate gel (Picato®) is approved for the field treatment of non-hyperkeratotic, non-hypertrophic AK.[14] Its key advantage is a very short treatment duration (2-3 consecutive days) compared to other topical therapies.[7][12] Clinical trials have demonstrated its efficacy in clearing AK lesions on various body sites.
Table 1: Summary of Clinical Efficacy of Ingenol Mebutate for Actinic Keratosis
| Study Focus | Ingenol Mebutate Concentration & Duration | Anatomic Site | Complete Clearance Rate (Drug vs. Vehicle) | Partial Clearance Rate (≥75% reduction) | Recurrence Rate (at 12 months) | Reference(s) |
|---|---|---|---|---|---|---|
| Phase III Trials | 0.015% gel for 3 days | Face or Scalp | 42.2% vs. 3.7% | 63.9% vs. 7.4% | 54% | [15] |
| Phase III Trials | 0.05% gel for 2 days | Trunk or Extremities | 34.1% vs. 4.7% | 48.9% vs. 7.1% | 50% | [15] |
| Large Field (up to 250 cm²) Phase III | 0.027% gel for 3 days | Face/Scalp or Chest | 21.4% vs. 3.4% | 59.4% vs. 8.9% | 22.9% (sustained clearance) | [16] |
| Phase IV Trial (Korean Population) | 0.015% (Face/Scalp) or 0.05% (Trunk/Extremities) | Face/Scalp and Trunk/Extremities | 78.1% (overall at Day 57) | Not Reported | 11.1% (88.9% sustained clearance at 6 months) |[17] |
Oncology: Preclinical Anticancer Activity
Beyond AK, ingenol derivatives have demonstrated potent cytotoxic effects across a wide range of human cancer cell lines.[18][19] This suggests potential applications in treating various solid tumors. Research has highlighted their efficacy against pancreatic, breast, and other epithelial cancers in preclinical models.[5][20]
Table 2: In Vitro Cytotoxicity of Ingenol Derivatives Against Selected Cancer Cell Lines
| Ingenol Derivative | Cancer Cell Line | Assay Type | IC50 Value | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Ingenol Mebutate (IM) | Panc-1 (Pancreatic) | Cell Survival Assay (72h) | 43.1 ± 16.8 nM | More potent than clinically used drugs like SN-38 (165 ± 37 nM). | [21] |
| IngC (ingenol-3-dodecanoate) | Esophageal Cancer Cell Lines | MTS Assay | Not specified, but 6.6-fold higher efficacy than ingenol-3-angelate | IngC showed the best activity across a panel of 70 cancer cell lines. | [18] |
| Ingenol-20-benzoate | T47D and MDA-MB-231 (Breast) | Not specified | Not specified | Identified as a promising compound that inhibits cell growth and induces apoptosis. | [20] |
| Unnamed Ingenane (B1209409) Derivative (Comp. 7) | HPV-Ker (Keratinocytes) | Cytotoxicity Assay | 0.32 µM | Exhibited stronger cytotoxicity than the control, ingenol mebutate (IC50 = 0.84 µM). |[22] |
HIV Latency Reversal
A significant barrier to an HIV cure is the virus's ability to remain dormant in latent reservoirs within resting CD4+ T cells.[23] Ingenol derivatives have emerged as potent latency-reversing agents (LRAs) that can "shock" the virus out of this dormant state, making the infected cells visible to the immune system for clearance (the "shock and kill" strategy).[24] They achieve this by activating the PKC-NF-κB signaling pathway, which promotes HIV transcription.[24][25]
Table 3: HIV-1 Latency Reversal Activity of Ingenol Derivatives
| Ingenol Derivative | Latency Model | Key Finding | Reference(s) |
|---|---|---|---|
| Ingenol B (IngB) | J-Lat A1 cells (in vitro) & Primary CD4+ T cells from patients (ex vivo) | Highly potent reactivation of latent HIV, more effective than SAHA, prostratin, and JQ1. Synergistic effect with JQ1. | [24] |
| Ingenol 3,20-dibenzoate | Resting CD4+ T cells from aviremic patients (ex vivo) | Induced viral release at levels similar to T-cell receptor stimulation in the majority of patient samples. | [26] |
| 3-caproyl-ingenol (ING B) | Primary HIV-infected resting cells | Reactivated virus transcription up to 12-fold (25-fold in combination with SAHA). More potent than ingenol 3,20-dibenzoate and TNF-α. | [25] |
| GSK445A (stabilized ingenol-B derivative) | CD4+ T cells from HIV+ people and SIV+ macaques (in vitro) | At 25 nM, induced viral transcripts and particles at levels similar to PMA/Ionomycin. |[13][27] |
Structure-Activity Relationships (SAR)
The biological activity of ingenol derivatives is highly dependent on their chemical structure, particularly the esterification pattern on the ingenol core. The ingenol core itself is inactive for latency reversal.[28]
-
Esterification at C-3: The addition of lipophilic esters to the C-3 hydroxyl group dramatically increases PKC activation and subsequent proviral transcription in HIV latency models.[6][28] This position is critical for potency.
-
Modifications to the Core: Synthetic strategies have enabled modifications to the ingenol core that are not accessible through semi-synthesis from the natural product. C-H oxidation of the ingenane core can lead to analogues with exquisite PKC isoform selectivity.[9] For instance, certain modifications can reduce activity on PKCδ (implicated in keratinocyte activation) while retaining activity on PKCβII (important for neutrophil activation).[9] This offers a path to developing derivatives with improved therapeutic windows by separating desired immune effects from unwanted skin reactions.
Key Experimental Protocols
Verifying the pharmacological properties of new ingenol derivatives requires a suite of standardized assays. Below are outlines of common experimental procedures.
Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)
This protocol is a common method for determining the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., Panc-1, HeLa, MDA-MB-231) are cultured in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the ingenol derivative is prepared and serially diluted to create a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: After incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
-
Data Acquisition: The plates are incubated for 1-4 hours, during which viable cells convert the MTS tetrazolium into a colored formazan (B1609692) product. The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol: Ex Vivo HIV Latency Reversal Assay
This assay uses cells from HIV-infected individuals to assess the ability of a compound to reactivate latent virus.
-
Patient Sample Collection: Peripheral blood is collected from HIV-infected individuals who are on suppressive antiretroviral therapy (ART) with undetectable viral loads.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., Ficoll-Paque). Resting CD4+ T cells are then purified from the PBMC population using negative selection magnetic beads to deplete other cell types.
-
Cell Culture and Treatment: The purified resting CD4+ T cells are cultured in the presence of ART to prevent new rounds of infection. The cells are treated with the ingenol derivative at various concentrations. Positive controls (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin) and negative (vehicle) controls are included.
-
Incubation: Cells are incubated for a period of 24 to 72 hours.
-
Quantification of Viral Reactivation: Latency reversal is measured by quantifying the amount of HIV RNA in the culture supernatant using a sensitive RT-qPCR assay.
-
Toxicity Assessment: Cell viability and activation are assessed in parallel cultures using flow cytometry to stain for viability markers (e.g., Annexin V, Propidium Iodide) and activation markers (e.g., CD69, CD25).
Synthesis of Ingenol Derivatives
The complex, sterically hindered, and strained "inside-outside" bridged core of ingenol presents a formidable challenge for total synthesis.[1][29] The first total synthesis was completed in 45 steps.[1] More recently, a highly efficient 14-step synthesis starting from the inexpensive natural product (+)-3-carene has been developed, making the ingenol scaffold more accessible for derivatization and SAR studies.[3][30] Most derivatives used in research are created via semi-synthesis, which involves chemically modifying the ingenol core isolated from natural sources.[28]
Conclusion and Future Directions
Ingenol derivatives are potent modulators of the PKC signaling pathway with a clinically validated dual mechanism of action. While ingenol mebutate has found a niche in dermatology, the broader therapeutic potential in oncology and HIV eradication is still being actively explored. Future research will likely focus on:
-
Developing Novel Analogues: Leveraging advanced synthetic strategies to create derivatives with improved PKC isoform selectivity, aiming to enhance the therapeutic index by separating efficacy from toxicity.[9]
-
Combination Therapies: Exploring the synergistic effects of ingenol derivatives with other agents, such as BET bromodomain inhibitors (for HIV latency) or standard chemotherapeutics (for cancer).[18][24]
-
Advanced Delivery Methods: Designing novel formulations or delivery systems to optimize the safety and efficacy profile for applications beyond topical treatment.[5]
The ingenol scaffold remains a rich source of pharmacologically active molecules. Continued investigation into their complex biology and chemistry is crucial for unlocking their full potential in treating a range of human diseases.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Ingenol mebutate: potential for further development of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. login.medscape.com [login.medscape.com]
- 6. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription | PLOS Pathogens [journals.plos.org]
- 14. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dermnetnz.org [dermnetnz.org]
- 16. Efficacy and safety of ingenol mebutate gel in field treatment of actinic keratosis on full face, balding scalp, or approximately 250 cm2 on the chest: A phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A multicentre, open, investigator-initiated phase IV clinical trial to evaluate the efficacy and safety of ingenol mebutate gel, 0·015% on the face and scalp, and 0·05% on the trunk and extremities, in Korean patients with actinic keratosis (PERFECT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Dual effects of the novel ingenol derivatives on the acute and latent HIV-1 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reactivation of latent HIV-1 by new semi-synthetic ingenol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 28. Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 30. 2024.sci-hub.se [2024.sci-hub.se]
The Role of Ingenol-5,20-acetonide in the Activation of Protein Kinase C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key synthetic intermediate derived from ingenol (B1671944), a diterpenoid natural product isolated from plants of the Euphorbiaceae family. While ingenol itself demonstrates weak binding to and activation of protein kinase C (PKC), its derivatives, often synthesized via this compound, have emerged as potent and selective activators of PKC isoforms.[1] This technical guide provides an in-depth exploration of the relationship between the ingenol scaffold, exemplified by the role of this compound, and the activation of the protein kinase C family of enzymes. The focus will be on the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the downstream signaling consequences.
This compound serves as a crucial precursor in the semi-synthesis of various ingenol esters, such as Ingenol-3-angelate (also known as PEP005 or Ingenol Mebutate). The acetonide protection of the C5 and C20 hydroxyl groups allows for selective modification at other positions of the ingenol core, leading to the generation of compounds with enhanced stability and biological activity. Although direct quantitative data on the binding affinity and activation potential of this compound for PKC is not extensively documented in the literature, the wealth of information on its derivatives provides a clear understanding of the structure-activity relationships governing the interaction of the ingenol class of compounds with PKC.
Quantitative Analysis of Ingenol Derivatives and PKC Interaction
The potency and isoform selectivity of ingenol derivatives in activating PKC have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for prominent ingenol derivatives, which are often synthesized using this compound as a starting material.
Table 1: Binding Affinities (Ki) of Ingenol Derivatives for PKC Isoforms
| Compound | PKC Isoform | Ki (nM) | Comments |
| Ingenol-3-angelate (I3A) | PKC-α | 0.3 ± 0.02 | High affinity binding.[2] |
| PKC-β | 0.105 ± 0.019 | High affinity binding.[2] | |
| PKC-γ | 0.162 ± 0.004 | High affinity binding.[2] | |
| PKC-δ | 0.376 ± 0.041 | High affinity binding.[2] | |
| PKC-ε | 0.171 ± 0.015 | High affinity binding.[2] | |
| Ingenol | PKC (unspecified) | 30,000 | Parent compound with significantly lower affinity.[1] |
Table 2: Activation Potency (EC50) of Ingenol Derivatives on PKC Isoforms and Cellular Responses
| Compound | PKC Isoform/Cellular Response | EC50 (nM) | Comments |
| C20-hydroxylated ingenol analogue 9 | PKCβII | 6 | Potent activation of PKCβII.[3] |
| C20-hydroxylated ingenol analogue 10 | PKCβII | 828 | Demonstrates the importance of specific structural features for potency.[3] |
| Ingenol | Various biological responses | 30,000 - 1,000,000 | Correlates with its lower binding affinity.[1] |
Experimental Protocols
The characterization of the interaction between ingenol derivatives and PKC relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
PKC Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific PKC isoform.
Materials:
-
Purified recombinant human PKC isoforms
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (e.g., Ingenol derivative)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific concentration of the purified PKC isoform, and phosphatidylserine vesicles.
-
Add varying concentrations of the test compound.
-
Add a fixed concentration of [³H]PDBu to initiate the binding reaction.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]PDBu using a scintillation counter.
-
Calculate the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).
In Vitro PKC Kinase Activity Assay
This assay measures the ability of a compound to activate the kinase function of a PKC isoform, which involves the phosphorylation of a substrate.
Materials:
-
Purified recombinant human PKC isoforms
-
PKC substrate peptide (e.g., myelin basic protein or a specific fluorescent peptide)
-
ATP (and [γ-³²P]ATP for radioactive assays)
-
Lipid activator solution (e.g., phosphatidylserine and diacylglycerol)
-
Kinase reaction buffer (containing MgCl₂, CaCl₂, etc.)
-
Test compound
-
Quenching solution (e.g., EDTA)
-
Detection reagents (e.g., phosphocellulose paper for radioactive assays, or specific antibodies for ELISA-based methods)
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the PKC isoform, the substrate peptide, and the lipid activator solution.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Detect the phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated peptide. For non-radioactive methods, detection can be achieved using phosphospecific antibodies in an ELISA format or by measuring a change in fluorescence of a specific substrate.
-
Determine the EC50 value for PKC activation by plotting the kinase activity against the concentration of the test compound.
Signaling Pathways and Logical Relationships
The activation of PKC by ingenol derivatives initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and relationships.
Caption: Signaling pathway of PKC activation by ingenol derivatives.
Caption: Experimental workflow for a PKC kinase activity assay.
Caption: Role of this compound in synthesizing active derivatives.
Mechanism of Action and Downstream Effects
Ingenol derivatives, like their structural analogs the phorbol (B1677699) esters, activate conventional and novel PKC isoforms by binding to the C1 domain in the regulatory region of the enzyme. This binding mimics the action of the endogenous second messenger diacylglycerol (DAG). Upon binding, PKC undergoes a conformational change that relieves autoinhibition, leading to its translocation to the cell membrane and subsequent activation of its kinase domain.
The activation of specific PKC isoforms, particularly PKCδ, by ingenol derivatives such as Ingenol-3-angelate (PEP005), has been shown to induce a variety of cellular responses.[4] In cancer cells, for instance, activation of PKCδ can lead to the phosphorylation of downstream targets in the mitogen-activated protein kinase (MAPK) pathway, including Raf, MEK, and ERK.[5][6] This signaling cascade can ultimately result in cell cycle arrest and apoptosis.[4] Furthermore, PKC activation by ingenol derivatives can also stimulate an inflammatory response, which is thought to contribute to their therapeutic effects in skin conditions like actinic keratosis.
Conclusion
This compound plays a pivotal, albeit indirect, role in the exploration of PKC activation by the ingenol class of diterpenoids. As a key synthetic intermediate, it enables the creation of potent and selective PKC activators, such as Ingenol-3-angelate. The study of these derivatives has provided valuable insights into the structure-activity relationships governing PKC activation and has paved the way for the development of novel therapeutics targeting this important family of enzymes. The quantitative data, experimental protocols, and signaling pathway illustrations provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Future research may focus on the development of even more isoform-selective ingenol derivatives, potentially leveraging the synthetic flexibility offered by intermediates like this compound, to fine-tune the desired therapeutic outcomes while minimizing off-target effects.
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of Ingenol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ingenol (B1671944) mebutate, a diterpene ester derived from the plant Euphorbia peplus, and its synthetic analogs represent a class of potent bioactive compounds with significant cytotoxic and immune-stimulatory properties.[1] Initially approved for the topical treatment of actinic keratosis, the underlying mechanisms of their potent anticancer effects have garnered substantial interest in the scientific community.[1][2][3] This technical guide provides an in-depth overview of the preliminary studies on the cytotoxicity of various ingenol analogs. It summarizes quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved in their mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in cancer biology and drug development.
Mechanisms of Cytotoxicity
Ingenol analogs exert their cytotoxic effects through a dual mechanism of action: direct cell death induction and immune-mediated responses.[3][4] The direct cytotoxic effects are multifaceted, involving the induction of apoptosis and necrosis through various signaling cascades, primarily centered around the activation of Protein Kinase C (PKC) isoforms.[5][6]
1.1. Protein Kinase C (PKC) Activation
A primary mechanism of action for many ingenol analogs is the activation of the PKC family of serine/threonine kinases.[5][7] Ingenol mebutate (also known as PEP005) is a broad-range activator of classical and novel PKC isoenzymes.[5] The isoform PKCδ, in particular, has been identified as a critical mediator of the pro-apoptotic effects of these compounds.[5][6][8] Activation of PKCδ can lead to downstream signaling events that promote cell cycle arrest and apoptosis.[5] For example, the synthetic ingenol derivative 3-O-angeloyl-20-O-acetyl ingenol (AAI) activates the PKCδ/ERK pathway, which contributes to its cytotoxic effects in leukemia cells.[8][9]
1.2. Induction of Apoptosis
Several ingenol analogs are potent inducers of apoptosis. This programmed cell death is often mediated by the activation of caspases. For instance, ingenol 3,20-dibenzoate (IDB) triggers apoptosis through a pathway involving caspase-3.[10] Studies on cutaneous T-cell lymphoma (CTCL) cells treated with ingenol mebutate (PEP005) revealed apoptosis induction characterized by caspase-8 and caspase-3 activation, as well as the generation of reactive oxygen species (ROS).[2] In some cancer cell lines, the apoptotic pathway may also involve the tumor suppressor protein p53.[11] The apoptotic properties and PKC-activating functions of ingenoids can be governed by distinct structure-activity relationships, allowing for the potential to chemically modify the ingenol template to selectively target these pathways.[10]
1.3. Necrotic Cell Death and Mitochondrial Disruption
At higher concentrations, ingenol mebutate induces a rapid, necrotic form of cell death.[1][5] This process is initiated by the swift rupture of the mitochondrial network, leading to a release of cytosolic calcium.[1] The disruption of mitochondrial membrane potential is a key event, as observed with the analog AAI in K562 cells.[8][9] This is followed by a loss of plasma membrane integrity, ultimately resulting in cell lysis.[1] This mechanism is distinct from simple detergent-like lysis and involves a complex activation of processes across multiple organelles.[1]
1.4. Cell Cycle Arrest
In addition to inducing cell death, ingenol analogs can inhibit cancer cell proliferation by causing cell cycle arrest. The analog AAI has been shown to induce G2/M phase arrest in chronic myeloid leukemia K562 cells.[8][9] Similarly, ingenol mebutate (PEP005) can cause a decrease in the S-phase population of Colo205 colon cancer cells.[12] This disruption of the cell cycle prevents cancer cells from dividing and contributes to the overall antitumor effect.
1.5. Modulation of Other Signaling Pathways
The cytotoxic activity of ingenol analogs is also linked to the modulation of other critical cancer-related signaling pathways. The analog AAI not only activates the PKCδ/ERK pathway but also inhibits the pro-survival AKT pathway and the JAK/STAT3 signaling pathway.[8][9] In colon cancer cells, ingenol mebutate (PEP005) has been shown to activate the Ras/Raf/MAPK pathway while inhibiting the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, further highlighting the complex interplay of signaling networks affected by these compounds.[12]
Quantitative Cytotoxicity Data
The cytotoxic potency of ingenol analogs has been evaluated across a wide range of cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Table 1: Cytotoxicity of Ingenol Mebutate (PEP005) and Related Analogs | |||
| Analog | Cell Line | Assay | Reported Cytotoxicity |
| Ingenol Mebutate | Normal and Cancer Epithelial Cells | Cell Death Assay | Potency between 200-300 μM[1] |
| Ingenol Mebutate | Differentiated Keratinocytes | Cell Death Assay | > 300 μM[1] |
| Ingenane Derivative 6 | Keratinocytes (HPV-Ker) | Not Specified | IC50: 0.39 μM[13][14] |
| Ingenane Derivative 7 | Keratinocytes (HPV-Ker) | Not Specified | IC50: 0.32 μM[13][14] |
| Ingenol Mebutate | Keratinocytes (HPV-Ker) | Not Specified | IC50: 0.84 μM[13][14] |
| Table 2: Cytotoxicity of 3-O-angeloyl-20-O-acetyl ingenol (AAI) | |||
| Analog | Cell Line | Assay | Reported Cytotoxicity |
| AAI | K562, MCF-7/ADR, KT-1, HL-60 | MTT | Sensitive in the range of 0.78–25 μM[8] |
| AAI | K562 | Growth Inhibition | Potent at very low concentrations (5 x 10⁻¹⁵ to 5 x 10⁻¹⁰ μM)[8] |
| AAI (1 µM) | K562 | Cell Density | Comparable inhibition to Ingenol Mebutate (1 µM) after 72h[8] |
Experimental Protocols
The following sections detail the standard methodologies employed in the preliminary cytotoxic evaluation of ingenol analogs.
3.1. Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the ingenol analog (e.g., 0-25 μM) for a specified duration (e.g., 72 hours).[8]
-
MTT Incubation : After treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
3.2. Apoptosis Assays
3.2.1. Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Cells are treated with the ingenol analog for the desired time.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS.
-
Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
3.2.2. Caspase Activation Assay
This assay measures the activity of key executioner caspases like caspase-3.
-
Cell Lysis : Following treatment with the ingenol analog, cells are harvested and lysed to release cellular proteins.
-
Substrate Incubation : The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter.
-
Signal Detection : Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified using a spectrophotometer or fluorometer. An increase in signal indicates caspase-3 activation.[12]
3.3. Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Harvesting : Cells are treated with the ingenol analog (e.g., 250 nM AAI for 0-12 hours) and harvested.[8]
-
Fixation : Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining : The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution. PI intercalates with DNA, and the amount of fluorescence is proportional to the DNA content.
-
Flow Cytometry Analysis : The DNA content of individual cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[8]
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathways activated by ingenol analogs.
Caption: Workflow for assessing the cytotoxic effects of ingenol analogs.
Caption: PKCδ-mediated apoptosis pathway activated by ingenol analogs.
Caption: Pathway of necrotic cell death induced by ingenol mebutate.
Conclusion and Future Directions
Preliminary studies have established ingenol analogs as a promising class of cytotoxic agents with complex and multifaceted mechanisms of action. Their ability to activate pro-apoptotic PKC isoforms, induce both apoptosis and necrosis, disrupt the cell cycle, and modulate key cancer signaling pathways underscores their therapeutic potential. The quantitative data reveal potent activity, in some cases at nanomolar or even lower concentrations.
Future research should focus on several key areas. A deeper investigation into the structure-activity relationships will be crucial for designing novel analogs with improved potency and selectivity, potentially separating the desired cytotoxic effects from off-target toxicities.[10] Further elucidation of the downstream targets of PKCδ and other modulated pathways will provide a more complete picture of their mechanism of action. Finally, as most published studies describe effects from in vitro investigations, a careful evaluation of the toxicity and efficacy of these analogs after systemic administration in preclinical animal models is required before their full potential in cancer therapy can be realized.[5]
References
- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Ingenol Esters from Ingenol-5,20-acetonide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ingenol (B1671944) esters, valuable compounds in pharmaceutical research and development, starting from the protected intermediate, Ingenol-5,20-acetonide. The methodologies outlined below are based on established synthetic routes, offering a reproducible guide for laboratory synthesis.
Introduction
Ingenol esters are a class of diterpenoids that have garnered significant interest in the scientific community due to their potent biological activities. A prominent example, Ingenol-3-angelate (PEP005), is the active ingredient in a topical medication for actinic keratosis. The semisynthesis of these esters often commences with ingenol, a natural product that can be protected at the C5 and C20 hydroxyl groups as an acetonide. This protecting group strategy allows for selective functionalization of the C3 hydroxyl group. The subsequent esterification and deprotection steps are critical for the successful synthesis of the desired ingenol esters.
Synthetic Workflow
The overall synthetic strategy involves a three-step process:
-
Protection of Ingenol: The selective protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide is the initial step. This directs the subsequent acylation to the C3 position.
-
Esterification of this compound: The C3 hydroxyl group of the protected ingenol is then esterified with a suitable acylating agent to introduce the desired ester functionality.
-
Deprotection: The final step involves the removal of the acetonide protecting group to yield the target ingenol ester.
Caption: Synthetic workflow for ingenol esters.
Experimental Protocols
Synthesis of this compound (Protection)
Objective: To protect the C5 and C20 hydroxyl groups of ingenol as an acetonide.
Materials:
-
Ingenol
-
2,2-Dimethoxypropane
-
Acetone (B3395972) (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve ingenol in anhydrous acetone and add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Synthesis of this compound-3-ester (Esterification)
Objective: To selectively esterify the C3 hydroxyl group of this compound. A high-yielding and stereoconservative method is crucial, especially for sensitive acyl groups like angelate.
Method A: Microwave-Assisted Coupling (for robust acyl groups)
This method has been reported for the synthesis of ingenol disoxate, a similar ingenol ester.[1]
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-isoxazolecarboxylic acid)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the desired carboxylic acid, DMAP, and DIPEA in anhydrous acetonitrile.
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired this compound-3-ester.
Method B: Stereoconservative Angeloylation
To prevent the isomerization of the angelate moiety to the tiglate form, a high-yielding method utilizing an anhydride (B1165640) is employed.
Materials:
-
This compound
-
Angelic acid
-
2,4,6-Trichlorobenzoyl chloride
-
Toluene (anhydrous)
Procedure:
-
Prepare the mixed anhydride by reacting angelic acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine in anhydrous toluene.
-
To this mixture, add this compound.
-
Stir the reaction at an appropriate temperature and monitor its progress.
-
Upon completion, perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the crude product via column chromatography.
Synthesis of Ingenol-3-ester (Deprotection)
Objective: To remove the acetonide protecting group to yield the final ingenol ester.
Materials:
-
This compound-3-ester
-
Aqueous hydrochloric acid (HCl) or other suitable acid
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound-3-ester in a suitable solvent.
-
Add aqueous hydrochloric acid and stir the mixture at room temperature.[1]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent in vacuo.
-
Purify the final product by column chromatography.
Data Presentation
The following table summarizes the reported yields for the synthesis of a representative ingenol ester, ingenol disoxate.[1]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Protection | Ingenol, 2,2-dimethoxypropane, p-TSA, acetone | - |
| 2 | Esterification | This compound, 4-isoxazolecarboxylic acid, DMAP, DIPEA, acetonitrile, microwave, 150 °C | 94 |
| 3 | Deprotection | This compound-3-(4-isoxazolecarboxylate), aqueous HCl, room temperature | 69 |
Note: The yield for the protection step is not explicitly stated in the provided source but is generally high-yielding.
Logical Relationships in Synthesis
References
Application Notes and Protocols: Solubility of Ingenol-5,20-acetonide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ingenol-5,20-acetonide is a derivative of ingenol (B1671944), a diterpenoid extracted from the sap of plants of the Euphorbia genus. It serves as a key intermediate in the synthesis of various ingenol esters, which are investigated for their potent biological activities, including protein kinase C (PKC) activation. Due to its improved stability compared to the parent compound, this compound is a critical starting material for the development of novel therapeutics. Understanding its solubility characteristics in common laboratory solvents is essential for accurate experimental design, formulation, and in vitro/in vivo studies. This document provides detailed information on the solubility of this compound and protocols for its dissolution.
Data Presentation: Solubility of this compound
The solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents is summarized in the table below. The data is compiled from various supplier datasheets.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mg/mL [] | 128.70 mM | Sonication and warming to 60°C may be required to achieve maximum solubility. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility[2][3]. |
| Methanol | CH₄O | 32.04 | Soluble[][4] | Not specified | Quantitative data not available. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble[][4] | Not specified | Quantitative data not available. |
| Acetone | C₃H₆O | 58.08 | Soluble[][5] | Not specified | Quantitative data not available. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble[][5] | Not specified | Quantitative data not available. |
| Chloroform | CHCl₃ | 119.38 | Soluble[5] | Not specified | Quantitative data not available. |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL (128.70 mM) Stock Solution of this compound in DMSO
This protocol describes the steps to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealed vials (e.g., amber glass or polypropylene)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block set to 60°C
-
Ultrasonic bath (sonicator)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 1 hour. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.
-
Solvent Addition: Add the calculated volume of fresh DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate initial mixing.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve after vortexing, proceed with the following steps:
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. Check for dissolution.
-
Heating: If sonication is insufficient, place the vial in a water bath or on a heating block set to 60°C.[2] Heat for 5-10 minutes, vortexing intermittently. Caution: Ensure the vial cap is secure but allows for slight pressure release if necessary. Do not overheat.
-
-
Final Check: Once the solution is clear and all solid has dissolved, allow it to cool to room temperature.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
Protocol 2: Preparation of Dilute Working Solutions
Procedure:
-
Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.
-
Using a calibrated pipette, dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Mix thoroughly by vortexing or gentle inversion before adding to your experimental system.
-
Note: It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Diagram 1: Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: Proper Storage and Handling of Ingenol-5,20-acetonide Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe storage and handling of Ingenol-5,20-acetonide powder. Adherence to these recommendations is crucial to ensure the compound's stability, integrity, and the safety of laboratory personnel.
Product Information
This compound is a semi-synthetic diterpenoid and a key intermediate in the synthesis of various ingenol (B1671944) esters. It is supplied as a white solid and is intended for research use only.
Storage Conditions
Proper storage is essential to maintain the stability and shelf-life of this compound in both its powdered form and in solution.
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Stable for at least 1 year after receipt when stored at -20°C[2]. |
| 2-8°C | Up to 24 months | Keep the vial tightly sealed[3]. | |
| In Solvent | -80°C | Up to 6 months[1][4][5][6] | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[1][4][5][6] | Aliquot to prevent repeated freeze-thaw cycles. |
Handling Procedures
Due to the biologically active nature of ingenol compounds, appropriate personal protective equipment (PPE) and handling practices must be employed.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is mandatory.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary. Work in a well-ventilated area, preferably in a chemical fume hood[7].
General Handling Precautions
-
Avoid inhalation of the powder[7].
-
Prevent contact with skin and eyes[7].
-
After handling, thoroughly wash hands and face.
-
Do not eat, drink, or smoke in the laboratory area.
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath and water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening[3]. This prevents condensation from forming on the powder.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder.
-
Solvent Addition: Add the appropriate volume of DMSO to the powder. For example, to prepare a 10 mM stock solution, add the corresponding volume of DMSO as indicated in the table below.
-
Dissolution: Vortex the solution until the powder is completely dissolved. For higher concentrations (e.g., 50 mg/mL in DMSO), gentle warming to 60°C and ultrasonication may be required to achieve full dissolution[1]. It is important to use newly opened DMSO as hygroscopic DMSO can impact solubility[1].
-
Aliquoting: Once the powder is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][4][5][6].
Stock Solution Preparation Table (Example for DMSO)
The following table provides the required volumes of DMSO to prepare stock solutions of common concentrations from 1 mg of this compound (Molecular Weight: 388.5 g/mol ).
| Desired Concentration | Volume of DMSO to add to 1 mg |
| 1 mM | 2.5740 mL |
| 5 mM | 0.5148 mL |
| 10 mM | 0.2574 mL |
Data derived from MedChemExpress product information.[1]
Visualized Workflows and Logic Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Logical Diagram for Handling and Storage Best Practices
Caption: Best practices for handling and storing this compound.
References
Application Notes and Protocols: Using Ingenol-5,20-acetonide as a Chiral Auxiliary in Synthesis
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature reviews and database searches have been conducted to provide detailed application notes and protocols on the use of Ingenol-5,20-acetonide as a chiral auxiliary in synthetic chemistry. Despite its complex and rigid chiral structure, which theoretically makes it a candidate for such applications, our comprehensive search did not yield any specific, peer-reviewed examples of its use as a chiral auxiliary in asymmetric synthesis.
Therefore, we are unable to provide the detailed application notes, experimental protocols, and data tables as requested. The information available in the public domain is insufficient to create a scientifically sound and reproducible guide for its use as a chiral auxiliary.
For researchers interested in exploring the potential of this compound as a novel chiral auxiliary, we provide the following general conceptual frameworks and hypothetical workflows based on established principles of asymmetric synthesis. It is crucial to understand that these are theoretical and would require significant experimental validation.
Conceptual Framework for a Chiral Auxiliary
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.
A general workflow for employing a chiral auxiliary is as follows:
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Hypothetical Application in an Asymmetric Aldol Reaction
The hydroxyl groups of this compound could potentially be acylated with a prochiral carboxylic acid derivative. The resulting ester could then be used in a diastereoselective aldol reaction. The rigid structure of the ingenol (B1671944) backbone would be expected to shield one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face.
Hypothetical Experimental Workflow:
Caption: Hypothetical workflow for an asymmetric aldol reaction using this compound.
Hypothetical Application in an Asymmetric Diels-Alder Reaction
One of the hydroxyl groups of this compound could be esterified with acrylic acid or a substituted derivative to form a chiral dienophile. In a Diels-Alder reaction, the bulky and conformationally restricted ingenol backbone would be expected to direct the approach of the diene to one of the two faces of the double bond, resulting in a diastereoselective cycloaddition.
Hypothetical Signaling Pathway of Stereochemical Induction:
Caption: Hypothetical mechanism of stereocontrol in a Diels-Alder reaction.
Conclusion and Future Outlook
While the concept of using the structurally complex and chirally dense this compound as a chiral auxiliary is intriguing, there is currently no published evidence to support its practical application. The development of a new chiral auxiliary requires extensive research, including:
-
Synthesis of the auxiliary-substrate conjugate.
-
Optimization of the diastereoselective reaction conditions (solvent, temperature, Lewis acid, etc.).
-
Development of efficient methods for the cleavage of the auxiliary without racemization of the product.
-
Demonstration of high diastereoselectivity and enantioselectivity across a range of substrates.
-
Efficient recovery and recycling of the chiral auxiliary.
Researchers and scientists in the field of organic synthesis and drug development are encouraged to explore the potential of this compound in this capacity. Such studies would be at the forefront of discovering new and potentially powerful tools for asymmetric synthesis. However, until such research is published, we cannot provide validated protocols or quantitative data for its use. We recommend that professionals in the field rely on well-established and documented chiral auxiliaries for their synthetic needs.
References
Application Notes and Protocols: Microwave-Assisted Coupling with Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the microwave-assisted coupling of various moieties to Ingenol-5,20-acetonide, a key intermediate in the synthesis of novel ingenol (B1671944) derivatives. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control.
The protocols outlined below cover esterification as well as palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These methodologies are crucial for the rapid generation of diverse ingenol analogues for biological screening and drug development programs.
Quantitative Data Summary
The following table summarizes typical reaction conditions for various microwave-assisted coupling reactions with this compound. It is important to note that while the esterification reaction is a specific example, the conditions for the palladium-catalyzed reactions are generalized based on established microwave-assisted coupling protocols for complex molecules and may require further optimization.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Esterification | 4-Isoxazolecarboxylic acid | DMAP | DIPEA | Acetonitrile (B52724) | 150 | Not Specified | 94[1] |
| Suzuki Coupling | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene | 100-150 | 10-30 | 70-95 |
| Heck Coupling | Alkene | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or NMP | 120-180 | 15-45 | 60-90 |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | Toluene or DMF | 80-120 | 10-30 | 75-95* |
*Yields are typical for microwave-assisted palladium-catalyzed couplings and may vary for this compound.
Experimental Protocols
General Considerations
-
All reactions should be performed in a dedicated microwave reactor using appropriate sealed microwave vials.
-
Reagents and solvents should be of high purity and dried according to standard laboratory procedures.
-
Reactions involving palladium catalysts should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Microwave-Assisted Esterification of this compound
This protocol is based on the synthesis of an ingenol disoxate precursor.[1]
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., 4-Isoxazolecarboxylic acid)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Microwave reactor vials and caps
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vial, add this compound (1 equivalent).
-
Add the desired carboxylic acid (1.2 equivalents) and DMAP (0.1 equivalents).
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C. The reaction time should be optimized by monitoring the consumption of the starting material.
-
Upon completion, allow the reaction vial to cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ingenol ester.
Protocol 2: General Procedure for Microwave-Assisted Palladium-Catalyzed Cross-Coupling
This generalized protocol can be adapted for Suzuki, Heck, and Sonogashira couplings.
Materials:
-
This compound (or a suitably functionalized derivative, e.g., triflate or halide)
-
Coupling partner (e.g., boronic acid, alkene, or alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Copper(I) iodide (for Sonogashira coupling)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Microwave reactor vials and caps
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vial, add this compound derivative (1 equivalent), the coupling partner (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and any solid ligand.
-
Add the appropriate base (2-3 equivalents). For Sonogashira coupling, also add CuI (0.1-0.2 equivalents).
-
Evacuate and backfill the vial with an inert gas (repeat three times).
-
Add the degassed, anhydrous solvent via syringe.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the temperature and for the time indicated in the data summary table, or as optimized for the specific substrates.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for microwave-assisted coupling.
This diagram outlines the key steps in the microwave-assisted coupling protocol for this compound, from reaction setup to the final purified product.
References
Application Notes and Protocols for the Preparation of Ingenol-5,20-acetonide Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ingenol-5,20-acetonide is a natural product and a key intermediate in the synthesis of various ingenol (B1671944) esters, which are known for their potent biological activities.[1][] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C23H32O5 | BOC Sciences |
| Molecular Weight | 388.50 g/mol | BOC Sciences |
| Appearance | White solid | Adipogen |
| Purity | ≥95% (HPLC) | Adipogen |
| Solubility | Soluble in DMSO, methanol, dichloromethane, acetone, and ethyl acetate.[1][][3] | Adipogen, BOC Sciences, ChemFaces |
| DMSO Solubility | 50 mg/mL | BOC Sciences |
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound at various concentrations.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary personal protective equipment is worn. It is recommended to work in a well-ventilated area or a chemical fume hood.[4]
-
Weighing of this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, you would weigh out 1 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. The table below provides the required solvent volumes for common stock solution concentrations.[5]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious as high temperatures can affect the compound's stability.[]
-
Aliquotting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[5][6]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6][7] Ensure the vials are tightly sealed to prevent solvent evaporation and contamination.
Stock Solution Preparation Table: [5]
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.5740 mL |
| 5 mM | 1 mg | 0.5148 mL |
| 10 mM | 1 mg | 0.2574 mL |
| 1 mM | 5 mg | 12.8700 mL |
| 5 mM | 5 mg | 2.5740 mL |
| 10 mM | 5 mg | 1.2870 mL |
| 1 mM | 10 mg | 25.7400 mL |
| 5 mM | 10 mg | 5.1480 mL |
| 10 mM | 10 mg | 2.5740 mL |
Safety and Handling Precautions
While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general laboratory safety practices should be strictly followed. Based on the MSDS for a similar compound, Ingenol-3,4,5,20-diacetonide, the following precautions are recommended[4]:
-
Personal Protective Equipment: Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Fire Safety: Use appropriate fire extinguishers such as water spray, dry chemical, foam, or carbon dioxide.
-
Spill Management: In case of a spill, absorb the solution with an inert material and dispose of it as hazardous waste.
Diagrams
Caption: Workflow for the preparation of this compound stock solutions.
Caption: Key factors influencing the preparation of this compound stock solutions.
References
Application of Ingenol-5,20-acetonide in Actinic Keratosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinic keratosis (AK) is a common pre-malignant skin lesion that arises from chronic exposure to ultraviolet (UV) radiation. While various treatment modalities exist, research into novel therapeutic agents is ongoing. Ingenol (B1671944) mebutate, a derivative of ingenol isolated from the sap of the plant Euphorbia peplus, has been a significant area of this research and was approved for the topical treatment of AK. Ingenol-5,20-acetonide is a key synthetic intermediate in the development of ingenol derivatives, such as ingenol disoxate, which has been investigated for its improved chemical stability and therapeutic properties in treating AK. This document provides detailed application notes and protocols relevant to the study of ingenol compounds in actinic keratosis research, with a focus on the mechanisms and methodologies applicable to the broader class of ingenol derivatives.
Mechanism of Action
Research has primarily focused on ingenol mebutate, which exhibits a dual mechanism of action, providing a framework for understanding the therapeutic potential of related ingenol compounds.[1][2]
-
Induction of Rapid Cell Death: Ingenol mebutate induces rapid necrosis of dysplastic keratinocytes.[3] This is initiated by mitochondrial swelling and loss of cell membrane integrity, preferentially targeting transformed cells.[1]
-
Induction of an Inflammatory Response: Following initial cell death, an inflammatory response is triggered, characterized by the infiltration of neutrophils and other immune cells.[1] This secondary immune-mediated response helps to eliminate any remaining tumor cells.[2]
The primary molecular target of ingenol mebutate is Protein Kinase C (PKC), particularly the PKCδ isoform.[4] Activation of PKCδ initiates a downstream signaling cascade, including the Ras/Raf/MEK/ERK pathway, which contributes to the induction of apoptosis.[5]
Data Presentation: Clinical Efficacy of Ingenol Mebutate in Actinic Keratosis
The following tables summarize the quantitative data from key clinical trials of ingenol mebutate gel for the treatment of actinic keratosis.
Table 1: Efficacy of Ingenol Mebutate Gel on the Face and Scalp (0.015% or 0.025% Gel for 3 Consecutive Days)
| Study/Analysis | Treatment Group | Vehicle Group | Efficacy Endpoint |
| Pooled analysis of two Phase 3 trials (N=547)[6] | 42.2% | 3.7% | Complete Clearance |
| 63.9% | 7.4% | Partial Clearance (>75% reduction) | |
| 83% | 0% | Median Reduction in AKs | |
| Samorano et al. (N=13)[3] | 53.8% | N/A | Complete Clearance |
| 15.4% | N/A | Partial Clearance | |
| 75.8% | N/A | Mean Reduction in AKs |
Table 2: Efficacy of Ingenol Mebutate Gel on the Trunk and Extremities (0.05% Gel for 2 Consecutive Days)
| Study/Analysis | Treatment Group | Vehicle Group | Efficacy Endpoint |
| Pooled analysis of two Phase 3 trials (N=458)[6] | 34.1% | 4.7% | Complete Clearance |
| 49.1% | 6.9% | Partial Clearance (>75% reduction) | |
| 75% | 0% | Median Reduction in AKs | |
| Samorano et al. (N=14)[3] | 42.8% | N/A | Complete Clearance |
| 35.7% | N/A | Partial Clearance | |
| 87.9% | N/A | Mean Reduction in AKs |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of ingenol compounds for actinic keratosis.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of ingenol compounds on keratinocytes and squamous cell carcinoma (SCC) cell lines.
Materials:
-
Human keratinocytes or SCC cell lines (e.g., HaCaT, A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ingenol compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the ingenol compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted ingenol compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Murine Model of Actinic Keratosis
This protocol describes the induction of AK-like lesions in mice and subsequent treatment with an ingenol compound.
Materials:
-
SKH-1 hairless mice
-
UVB light source
-
Topical ingenol compound formulation (e.g., gel)
-
Vehicle control gel
-
Calipers
-
Histology equipment and reagents
Procedure:
-
Expose the dorsal skin of SKH-1 mice to UVB radiation (e.g., 150-250 mJ/cm²) three times a week for approximately 15-20 weeks to induce AK-like lesions.
-
Once lesions are established, divide the mice into treatment and control groups.
-
Apply a defined amount (e.g., 50 mg) of the ingenol compound gel or vehicle gel to the lesional skin daily for a specified period (e.g., 2-3 consecutive days).
-
Monitor the mice for local skin reactions and measure tumor size with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the treated skin for histological analysis (e.g., H&E staining) and immunohistochemistry.
Protocol 3: Western Blot for PKC Pathway Activation
This protocol is for detecting the phosphorylation of key proteins in the PKC signaling pathway following treatment with an ingenol compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-phospho-ERK, anti-total PKCδ, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway of Ingenol Mebutate
Caption: Signaling pathway of Ingenol Mebutate in keratinocytes.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo studies of ingenol compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actinic keratosis modelling in mice: A translational study | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies Using Ingenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal model studies involving ingenol (B1671944) derivatives, focusing on their application in oncology. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved in the therapeutic effects of these compounds.
Introduction
Ingenol derivatives are a class of diterpenoid esters originally isolated from plants of the Euphorbia genus. These compounds have garnered significant interest in oncology due to their potent anti-tumor activities. The most well-studied derivative, ingenol mebutate (also known as PEP005), has been approved for the topical treatment of actinic keratosis. Another promising derivative, tigilanol tiglate (EBC-46), has shown remarkable efficacy in treating various solid tumors in veterinary medicine and is under investigation for human use.[1]
The primary mechanism of action of ingenol derivatives is characterized by a dual effect: rapid induction of tumor cell necrosis and the subsequent elicitation of a robust, localized inflammatory response that contributes to the clearance of residual tumor cells.[2] This document outlines the key findings from animal model studies and provides detailed protocols to aid in the design and execution of further preclinical research.
Quantitative Data Summary
The following tables summarize the quantitative efficacy data of ingenol derivatives in various preclinical cancer models.
Table 1: Efficacy of Ingenol Mebutate in Squamous Cell Carcinoma (SCC) Animal Models
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| SKH1 Mice | T7 (UV-induced mouse SCC) | 0.25% ingenol mebutate gel, topically, once daily for 2 days | 70% cure rate in female mice; 30% cure rate in male mice.[3] | [3] |
| SKH1 Mice | T7 (UV-induced mouse SCC) | 0.1% ingenol mebutate gel, topically, once daily for 2 days | Significant delay in tumor growth (~10 days) but no cures.[3] | [3] |
Table 2: Efficacy of Ingenol Mebutate in Melanoma Animal Models
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| C57BL/6 Mice | B16 Melanoma | Topical ingenol mebutate gel, twice (day 0 and 1) | 50% survival rate.[4] | [4] |
| Rag1-/- Mice (lacking T and B cells) | B16 Melanoma | Topical ingenol mebutate gel, twice (day 0 and 1) | No significant difference in relapse rates compared to C57BL/6 mice, suggesting a minor role for adaptive immunity.[4] | [4][5] |
| MyD88-/- Mice | B16 Melanoma | Topical ingenol mebutate gel, twice (day 0 and 1) | Significantly increased relapse rate (84%) and reduced survival (16%) compared to C57BL/6 mice.[4] | [4][6] |
| C57BL/6 Mice + Anakinra (IL-1 receptor antagonist) | B16 Melanoma | Topical ingenol mebutate gel + daily Anakinra injections | Significantly increased relapse rate (from 0% to 50%) and decreased survival (from 100% to 0%) compared to ingenol mebutate alone.[7] | [7] |
Table 3: Efficacy of Tigilanol Tiglate (EBC-46) in Veterinary Oncology
| Animal Species | Tumor Type | Treatment Regimen | Key Findings | Reference |
| Canine | Mast Cell Tumors | Intratumoral injection | 88% cure rate in a veterinary setting.[1][8] | [1][8] |
Experimental Protocols
Protocol 1: Induction and Treatment of Squamous Cell Carcinoma in SKH1 Mice
This protocol is adapted from studies evaluating the efficacy of ingenol mebutate on UV-induced SCC.[3]
1. Animal Model:
- Inbred SKH1 hairless mice (hr/hr), over 4 weeks of age.
2. Cell Culture and Tumor Inoculation:
- Culture T7 mouse SCC cells in appropriate media.
- Harvest cells and resuspend in a suitable buffer (e.g., PBS).
- Inoculate 5 x 10⁴ T7 cells in a volume of 50 µL via a shallow subcutaneous injection on the dorsal side of the mice.
3. Tumor Monitoring:
- Measure tumors using digital calipers, with tumor size expressed as width × length.
- Begin treatment when tumors reach a predetermined size (e.g., on day 4 and 5 post-inoculation).
4. Treatment Administration:
- Topically apply 30 µL of 0.25% (w/v) ingenol mebutate gel or a placebo gel to the tumor site using a positive displacement pipette.
- Gently spread the gel to cover the entire tumor surface.
- Repeat treatment as per the study design (e.g., once daily for two consecutive days).
5. Efficacy Evaluation:
- Monitor tumor growth and overall animal health daily.
- Euthanize mice when tumors reach a predetermined endpoint (e.g., 100 mm²).[9]
- "Cure" can be defined as the absence of a visible tumor for a prolonged period (e.g., 150 days post-treatment initiation).[3]
- Analyze survival data using Kaplan-Meier curves and log-rank tests.
Protocol 2: Evaluation of Ingenol Mebutate in a Syngeneic Melanoma Model
This protocol is based on studies investigating the immunological mechanisms of ingenol mebutate in melanoma.[4][9]
1. Animal Models:
- C57BL/6 mice (wild-type).
- Genetically modified mice on a C57BL/6 background, such as Rag1-/- (lacking mature B and T cells) and MyD88-/- (deficient in MyD88 signaling).
2. Cell Culture and Tumor Inoculation:
- Culture B16 melanoma cells.
- Subcutaneously inject B16 cells into the flank of the mice.
- Allow tumors to grow to a size of 10–20 mm² before initiating treatment.[4]
3. Treatment Administration:
- Administer topical ingenol mebutate gel or placebo gel on day 0 and day 1 of the treatment period.
4. (Optional) Co-treatment with Immune Modulators:
- To investigate the role of specific cytokines, co-administer agents like Anakinra (an IL-1 receptor antagonist) via daily injections.
5. Efficacy Evaluation:
- Monitor tumor relapse, defined by the reappearance of a visible tumor (≥1–2 mm in diameter).[6]
- Track overall survival, with euthanasia performed when tumors reach the ethical endpoint (e.g., 100 mm²).[9]
- Perform statistical analysis of relapse and survival data using log-rank (Mantel-Cox) tests.
Signaling Pathways and Mechanisms of Action
PKC-NF-κB Signaling Pathway
Ingenol derivatives are potent activators of Protein Kinase C (PKC) isoforms.[10] This activation is a central event in their mechanism of action, leading to downstream signaling cascades that promote both tumor cell death and an inflammatory response. One of the key pathways activated by PKC is the NF-κB signaling pathway.
Caption: PKC-NF-κB signaling activated by ingenol derivatives.
IL-1/MyD88-Mediated Anti-Tumor Immunity
The inflammatory response induced by ingenol derivatives is crucial for their anti-cancer efficacy. This response is, in part, mediated by the release of pro-inflammatory cytokines like Interleukin-1 (IL-1). IL-1 signaling, through the adaptor protein MyD88, leads to the recruitment and activation of neutrophils, which play a significant role in tumor cell killing.[4][5]
Caption: IL-1/MyD88-mediated neutrophil response to ingenol derivatives.
STING Pathway Activation
Recent in vitro studies suggest that ingenol mebutate can also activate the Stimulator of Interferon Genes (STING) pathway in pancreatic cancer cells.[11] Activation of the cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA and can lead to the production of type I interferons, further promoting an anti-tumor immune response.
Caption: Proposed involvement of the STING pathway by ingenol derivatives.
Conclusion
Ingenol derivatives represent a promising class of anti-cancer agents with a unique dual mechanism of action. The data from animal model studies, particularly with ingenol mebutate and tigilanol tiglate, demonstrate their potential in treating various malignancies. The provided protocols and pathway diagrams serve as a resource for the scientific community to further explore the therapeutic applications and underlying mechanisms of these potent compounds. Future research should focus on optimizing delivery systems to enhance systemic efficacy and exploring combination therapies to further improve patient outcomes.
References
- 1. Synthesis of EBC-46 (tigilanol tiglate) and Analogs for Treatment of Cancer and Other PKC-related Diseases | Explore Technologies [techfinder.stanford.edu]
- 2. skintherapyletter.com [skintherapyletter.com]
- 3. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Double duty: Powerful anticancer compound might also be the key to eradicating HIV | Stanford School of Humanities and Sciences [humsci.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ingenol-5,20-acetonide using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key synthetic intermediate in the development of various ingenane (B1209409) diterpenoids, a class of compounds with significant biological activity, including protein kinase C activation. Accurate and precise quantification of this intermediate is critical for process optimization, quality control, and stability assessment in drug development. This document provides a detailed analytical protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Additionally, a protocol for a stability-indicating assay method (SIAM) is outlined to assess the compound's stability under various stress conditions.
Analytical Method: HPLC-MS/MS
A sensitive and selective HPLC-MS/MS method has been developed and validated for the quantification of this compound. This method is suitable for the analysis of the compound in complex matrices, such as reaction mixtures and formulation bases.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 40% B to 95% B over 5 min, hold at 95% B for 2 min, return to 40% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp | 10°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| MRM Transitions | This compound: Precursor Ion > Product Ion (Collision Energy) |
| Quantifier: 389.2 > 311.2 (15 V) | |
| Qualifier: 389.2 > 293.2 (25 V) |
Quantitative Data Summary
The developed HPLC-MS/MS method was validated according to ICH guidelines. The following table summarizes the key quantitative performance parameters.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 3.5% |
| Inter-day (n=3 days) | < 5.0% |
| Accuracy (% Recovery) | 97.5% - 103.2% |
| Selectivity | No significant interference from matrix components or degradation products |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
HPLC vials
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL stock solution to 10 mL with acetonitrile.
-
Working Standard Solutions (1 - 500 ng/mL): Perform serial dilutions of the intermediate stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., reaction mixture, formulation) expected to contain approximately 1 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a 50:50 acetonitrile/water mixture to bring the concentration within the calibration range (1-500 ng/mL).
Protocol 2: HPLC-MS/MS Analysis Workflow
Caption: Workflow for the quantification of this compound.
Protocol 3: Stability-Indicating Method - Forced Degradation Study
This protocol is designed to demonstrate the specificity of the analytical method in the presence of potential degradation products.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
UV lamp (254 nm)
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH.
-
Dilute to a final concentration of ~100 ng/mL with 50:50 acetonitrile/water.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl.
-
Dilute to a final concentration of ~100 ng/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of ~100 ng/mL.
-
-
Thermal Degradation:
-
Store the solid reference standard in an oven at 105°C for 48 hours.
-
Prepare a solution from the stressed solid and dilute to ~100 ng/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.
-
Dilute to a final concentration of ~100 ng/mL.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC-MS/MS method described above.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
Caption: Workflow for the stability-indicating forced degradation study.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound. The method is suitable for a range of applications in the drug development process, from reaction monitoring to quality control of starting materials. The inclusion of a forced degradation protocol ensures that the method is stability-indicating, a critical requirement for regulatory submissions and for understanding the degradation pathways of the compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ingenol-5,20-acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ingenol-5,20-acetonide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a protected derivative of ingenol (B1671944), a complex diterpenoid isolated from plants of the Euphorbia genus. It serves as a crucial intermediate in the semi-synthesis of various bioactive ingenol esters, such as ingenol mebutate, which is an FDA-approved drug for the treatment of actinic keratosis. The acetonide group protects the C5 and C20 hydroxyl groups, allowing for selective functionalization of the C3 hydroxyl group. This protection strategy is essential for achieving high yields and specificities in the synthesis of ingenol-based drug candidates.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Selective Protection: Ingenol has multiple hydroxyl groups (at C3, C4, C5, and C20). The reaction must be selective to protect only the C5 and C20 hydroxyls.
-
Reaction Conditions: Optimization of reaction parameters such as catalyst, temperature, and reaction time is crucial to maximize yield and minimize side products.
-
Product Purification: Separating the desired this compound from unreacted ingenol, di-protected byproducts, and other impurities can be challenging due to their similar polarities.
-
Stability: Ingenol and its derivatives can be sensitive to certain acidic and basic conditions, potentially leading to degradation or rearrangement.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container to prevent degradation. For short-term storage, refrigeration at 4°C is adequate. The compound should be protected from moisture and light.
Q4: In which solvents is this compound soluble?
A4: this compound is generally soluble in a range of organic solvents, including chloroform, dichloromethane (B109758), ethyl acetate (B1210297), acetone (B3395972), and dimethyl sulfoxide (B87167) (DMSO).[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction time. 3. Low reaction temperature. 4. Presence of water in the reaction mixture. | 1. Use a fresh or newly activated acid catalyst (e.g., anhydrous ferric chloride, cation exchange resin). 2. Monitor the reaction by TLC. Increase the reaction time if the starting material is still present. 3. Gently heat the reaction mixture if being run at room temperature. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products (e.g., di-acetonide). 3. Product loss during work-up and purification. 4. Suboptimal stoichiometry of reagents. | 1. Increase reaction time or catalyst loading. 2. Use a milder catalyst or less forcing conditions. Carefully monitor the reaction to stop it upon consumption of the starting material. 3. Perform careful extraction and use appropriate chromatography conditions. 4. Optimize the molar ratio of ingenol to acetone and catalyst. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Over-reaction leading to the formation of di-protected ingenol. 2. Degradation of starting material or product. 3. Aldol condensation of the acetone solvent.[2][3] | 1. Reduce reaction time and monitor closely by TLC. 2. Use milder acidic conditions or a different catalyst. Ensure the reaction is run under an inert atmosphere. 3. Use a non-ketonic solvent and a different acetal (B89532) source if this is a persistent issue. |
| Difficulty in Purifying the Product | 1. Similar polarity of the product and starting material. 2. Presence of closely related byproducts. | 1. Use a high-quality silica (B1680970) gel for column chromatography. 2. Employ a multi-step gradient elution with a solvent system that provides good separation (e.g., hexane (B92381)/ethyl acetate or dichloromethane/methanol). 3. Consider using preparative HPLC for final purification if high purity is required. |
| Product Decomposes Upon Storage | 1. Exposure to moisture or air. 2. Storage at an inappropriate temperature. 3. Presence of residual acid from the synthesis. | 1. Store under an inert atmosphere (e.g., argon or nitrogen). 2. Store at -20°C for long-term stability. 3. Ensure the product is thoroughly washed and neutralized during work-up to remove any residual acid. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on common procedures for acetonide protection of diols. Optimization may be required.
Materials:
-
Ingenol
-
Anhydrous Acetone
-
Anhydrous Ferric Chloride (FeCl₃) or a strongly acidic cation exchange resin (e.g., Amberlyst 15)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ingenol in anhydrous acetone and anhydrous dichloromethane (or toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of anhydrous ferric chloride or a sufficient amount of cation exchange resin).
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
If using a resin catalyst, filter the reaction mixture to remove the resin and wash the resin with dichloromethane.
-
If using a soluble catalyst like FeCl₃, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to separate the desired this compound from unreacted ingenol and any byproducts.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare the data with reported values to confirm its identity and purity.
Deprotection of this compound
This protocol describes the removal of the acetonide protecting group to regenerate ingenol.
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Organic solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in an organic solvent like THF or methanol (B129727) in a round-bottom flask.
-
Acid Addition: Add the aqueous hydrochloric acid solution to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed. A reported procedure indicates a 69% yield for this deprotection step.[4]
-
Work-up:
-
Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify the crude ingenol by silica gel column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Stability issues of Ingenol-5,20-acetonide in acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ingenol-5,20-acetonide, particularly under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a new, more polar peak on my HPLC chromatogram after exposure to an acidic mobile phase or acidic reaction conditions. What is this new peak?
A1: The most likely cause is the acid-catalyzed hydrolysis of the acetonide group. This compound is known to be sensitive to acidic conditions, which can cleave the acetonide protecting group to yield the parent compound, Ingenol, and acetone. Ingenol is more polar than its acetonide derivative and will thus have a shorter retention time on a reverse-phase HPLC column.
Q2: How can I confirm that the new peak is indeed Ingenol?
A2: You can confirm the identity of the new peak by:
-
Co-injection: Spike your degraded sample with a certified reference standard of Ingenol. If the new peak increases in area without a change in shape or retention time, it is likely Ingenol.
-
Mass Spectrometry (MS): Analyze the peak using LC-MS. The mass of the new peak should correspond to the molecular weight of Ingenol.
-
Reference: The deprotection of this compound to Ingenol using aqueous hydrochloric acid has been documented in the literature.[1]
Q3: What acidic conditions are known to cause the degradation of this compound?
A3: While specific quantitative data is limited in publicly available literature, it is known that this compound is sensitive to strong acids.[2] Forced degradation studies in pharmaceutical development typically employ acidic conditions ranging from 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction can proceed even at room temperature.[1]
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To prevent degradation, you should:
-
Avoid acidic conditions where possible. Use neutral or slightly basic buffers if your experimental design allows.
-
If acidic conditions are necessary, use the mildest acid and lowest concentration required.
-
Keep the reaction time and temperature to a minimum. Chemical reactions, including degradation, are generally accelerated by higher temperatures.[3]
-
When preparing samples for HPLC analysis, use a neutral diluent. If the mobile phase is acidic, minimize the time the sample spends in the autosampler before injection.
Q5: I am performing a reaction that requires the removal of the acetonide group. What conditions should I use?
A5: A documented method for the deprotection of this compound is the use of aqueous hydrochloric acid at room temperature.[1] You will need to optimize the reaction time and acid concentration for your specific substrate and desired yield.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Multiple unexpected peaks in HPLC after acidic treatment. | Over-stressing of the sample, leading to secondary degradation products. | Reduce the acid concentration, temperature, or duration of the acidic treatment. A target degradation of 5-20% is often recommended for initial studies to identify primary degradants.[3][4] |
| Poor peak shape or shifting retention times for this compound. | On-column degradation due to an acidic mobile phase. | 1. Increase the pH of the mobile phase if possible. 2. Use a faster gradient or shorter column to minimize run time. 3. Ensure the sample diluent is neutral. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Strictly control parameters such as temperature, pH, and light exposure.[3] Prepare fresh solutions for each experiment. |
| Loss of total peak area (poor mass balance) in the chromatogram. | 1. Degradation products are not being detected by the UV detector at the chosen wavelength. 2. Formation of highly polar or non-UV active products. 3. Precipitation of the compound or its degradants. | 1. Use a photodiode array (PDA) detector to analyze the entire UV spectrum of each peak and check for other potential detection wavelengths. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. 3. Visually inspect sample vials for precipitation and ensure complete dissolution in the chosen solvent. |
Data Presentation
Table 1: Example Data Table for Acidic Stability of this compound
| pH (Buffer System) | Temperature (°C) | Time (hours) | % this compound Remaining | % Ingenol Formed | % Other Degradants |
| 2.0 (HCl) | 25 | 0 | 100 | 0 | 0 |
| 2.0 (HCl) | 25 | 2 | |||
| 2.0 (HCl) | 25 | 4 | |||
| 2.0 (HCl) | 25 | 8 | |||
| 4.0 (Acetate) | 25 | 0 | 100 | 0 | 0 |
| 4.0 (Acetate) | 25 | 2 | |||
| 4.0 (Acetate) | 25 | 4 | |||
| 4.0 (Acetate) | 25 | 8 |
Table 2: Example HPLC Method Parameters for Stability Indicating Assay
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 100% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or as optimized) |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
Experimental Protocols
Protocol 1: Forced Degradation of this compound in Acidic Conditions
Objective: To investigate the degradation pathway of this compound under acidic stress and identify the primary degradation products.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (B78521) (NaOH), 1.0 M solution
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Sample Preparation:
-
Acidic Stress: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl. Dilute to volume with a 50:50 water:methanol mixture. This results in a final acid concentration of 0.1 M HCl.
-
Control Sample: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Dilute to volume with a 50:50 water:methanol mixture.
-
-
Stress Conditions:
-
Incubate both the acidic stress sample and the control sample at 50 °C.[3]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Analysis:
-
Before analysis, neutralize the acidic aliquots by adding an equimolar amount of NaOH (e.g., add 100 µL of 1.0 M NaOH to a 1 mL aliquot of the stressed sample).
-
Analyze all samples (including the t=0 samples and controls) by a validated stability-indicating HPLC method (see Table 2 for an example).
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 control.
-
Identify and quantify any degradation products formed.
-
Determine the peak purity of the this compound peak to ensure no co-eluting degradants.
-
Visualizations
References
Technical Support Center: Synthesis of Ingenol Esters
Welcome to the technical support center for the synthesis of ingenol (B1671944) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of these complex molecules, with a particular focus on preventing acyl migration.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in the context of ingenol ester synthesis, and why is it a problem?
A1: Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group to another on the ingenol scaffold. In the case of ingenol-3-angelate (ingenol mebutate), the active pharmaceutical ingredient, the angelate group at the C-3 position can migrate to the C-5 or C-20 hydroxyl groups. This is problematic because the resulting isomers are often less biologically active or inactive, which can affect the overall efficacy and stability of the compound. For instance, in an aqueous solution, ingenol-3-angelate can rearrange to form 5- and 20-mono-angelates in a 1:18 ratio, significantly impacting its bioactivity[1].
Q2: What are the primary factors that influence the rate of acyl migration?
A2: The rate of acyl migration is influenced by several factors:
-
pH: Acyl migration is catalyzed by both acid and base. For ingenol mebutate, maintaining a low pH is crucial for its chemical stability, with an optimal pH of 3.2[2].
-
Temperature: Higher temperatures generally accelerate the rate of acyl migration[3].
-
Solvent: The polarity of the solvent plays a role. Polar solvents, such as tert-butanol, have been shown to inhibit acyl migration more effectively than nonpolar solvents like hexane (B92381) in studies on other polyol esters[3][4][5][6][7].
-
Water Content: The presence of water can facilitate acyl migration[4].
Q3: How can acyl migration be prevented during the synthesis of ingenol esters?
A3: The most effective strategies to prevent acyl migration involve:
-
Protecting Groups: Selectively protecting the hydroxyl groups that are not the target for acylation is a common and effective strategy. For regioselective C-3 acylation, the C-5 and C-20 hydroxyl groups can be protected, for example, as an acetonide[8].
-
Strategic Acylation: Acylating a less reactive hydroxyl group that can inhibit migration from the desired position. A key example is the acetylation of the C-20 hydroxyl group, which has been shown to increase the stability of the C-3 ester[1][9].
-
Reaction Conditions Control: Careful control of reaction conditions such as temperature, pH, and solvent can help minimize acyl migration.
Troubleshooting Guides
Issue 1: Low yield of the desired C-3 ester due to the formation of multiple acylated isomers.
-
Potential Cause: Acyl migration is occurring during the reaction or workup. The reactivity of the different hydroxyl groups on the ingenol scaffold may be similar under the reaction conditions used.
-
Troubleshooting Steps:
-
Implement a Protecting Group Strategy: Protect the C-5 and C-20 hydroxyl groups as an acetonide before performing the C-3 acylation. This will ensure that only the C-3 hydroxyl is available for esterification. (See Experimental Protocol 1).
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamically more stable migrated products.
-
Control pH During Workup: Ensure that the pH of the aqueous workup is neutral or slightly acidic to minimize base-catalyzed acyl migration.
-
Issue 2: The desired ingenol ester is unstable and degrades upon storage.
-
Potential Cause: Residual acid or base from the synthesis is catalyzing acyl migration, or the storage conditions are not optimal.
-
Troubleshooting Steps:
-
Thorough Purification: Ensure all acidic or basic reagents and byproducts are removed during purification. This can be achieved by washing with a saturated sodium bicarbonate solution followed by water, and purification by column chromatography.
-
Synthesize a More Stable Analog: Consider synthesizing the 3-O-angeloyl-20-O-acetyl ingenol derivative. The acetyl group at C-20 significantly inhibits acyl migration and improves the compound's stability[1][9]. (See Experimental Protocol 2).
-
Optimize Storage Conditions: Store the purified ingenol ester at low temperatures (e.g., -20°C) and under anhydrous conditions to minimize degradation.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Acyl Migration (Illustrative)
| Parameter | Condition A | Condition B | Expected Outcome on Acyl Migration |
| pH | 3.0 - 4.0 | 7.0 - 8.0 | Lower pH significantly reduces the rate of acyl migration. |
| Temperature | 0°C | Room Temperature (25°C) | Lower temperatures decrease the rate of acyl migration. |
| Solvent | tert-Butanol (polar, aprotic) | Hexane (nonpolar) | Polar solvents tend to slow down acyl migration compared to nonpolar solvents. |
| Protecting Group | C-5, C-20 Acetonide | None | Protection of adjacent hydroxyl groups effectively prevents acyl migration. |
Experimental Protocols
Protocol 1: Regioselective C-3 Acylation of Ingenol using a C-5, C-20 Acetonide Protecting Group
This protocol is adapted from a high-yielding semi-synthesis of ingenol-3-angelate[8].
Step A: Protection of the C-5 and C-20 Hydroxyl Groups
-
Dissolve ingenol in anhydrous acetone (B3395972).
-
Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ingenol-5,20-acetonide.
Step B: Acylation of the C-3 Hydroxyl Group
-
Dissolve the this compound in an anhydrous aprotic solvent (e.g., toluene (B28343) or dichloromethane).
-
Add a suitable acylating agent (e.g., angelic anhydride (B1165640) or angeloyl chloride) and a catalyst/base (e.g., 4-dimethylaminopyridine (B28879) (DMAP) and diisopropylethylamine (DIPEA))[2].
-
Stir the reaction at the appropriate temperature (this may require optimization, starting at 0°C to room temperature) and monitor by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
Step C: Deprotection of the Acetonide
-
Dissolve the C-3 acylated this compound in a suitable solvent mixture (e.g., a mixture of aqueous hydrochloric acid and an organic solvent).
-
Stir the reaction at room temperature until the deprotection is complete as monitored by TLC.
-
Neutralize the acid and extract the final product.
-
Purify the ingenol-3-ester by column chromatography.
Protocol 2: Synthesis of 3-O-Angeloyl-20-O-acetyl Ingenol
This protocol is based on the synthesis reported by Liu et al. (2016)[1].
-
Acetonide Protection: Ingenol (1 equivalent) is dissolved in acetone containing p-toluenesulfonic acid monohydrate (0.29 equivalents). The solution is stirred at room temperature for 2 hours. The reaction is then neutralized with a saturated aqueous solution of sodium hydrogen carbonate, filtered, and concentrated. The residue is taken up in ethyl acetate.
-
C-3 Angeloylation: The protected ingenol is then reacted with angelic acid in the presence of a coupling agent to form the C-3 ester.
-
Acetonide Deprotection: The acetonide protecting group is removed under acidic conditions.
-
C-20 Acetylation: The resulting ingenol-3-angelate is then acetylated at the C-20 position using an acetylating agent such as acetic anhydride in the presence of a suitable base or catalyst.
-
Purification: The final product, 3-O-angeloyl-20-O-acetyl ingenol, is purified by chromatography.
Visualizations
Caption: Mechanism of acyl migration in ingenol-3-ester.
Caption: Troubleshooting workflow for acyl migration in ingenol ester synthesis.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Ingenol-5,20-acetonide Derivatization
Welcome to the technical support center for the derivatization of Ingenol-5,20-acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of ingenol (B1671944) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 5,20-acetonide protecting group on the ingenol core?
A1: The 5,20-acetonide group serves to protect the C5 and C20 hydroxyl groups of the ingenol scaffold. This protection prevents these hydroxyls from reacting during derivatization at other positions, such as the C3 hydroxyl, allowing for regioselective synthesis of ingenol derivatives. This strategy is crucial for controlling the outcome of the reaction and achieving the desired product.
Q2: What are the most common derivatization reactions performed on this compound?
A2: The most common derivatization is esterification (acylation) of the C3 hydroxyl group. This is often achieved using acyl chlorides or acid anhydrides in the presence of a base. Etherification at the C3 position is another possible modification.
Q3: What are the key parameters to consider when optimizing the acylation of this compound?
A3: Key parameters to optimize include the choice of acylating agent, the base, the solvent, the reaction temperature, and the reaction time. The nature of the acyl group can significantly impact the reactivity and the properties of the final product. The base is crucial for scavenging the acid byproduct and facilitating the reaction. The solvent should be inert and capable of dissolving the reactants. Temperature and time are critical for ensuring the reaction goes to completion while minimizing side reactions.
Q4: What are the common challenges in the deprotection of the 5,20-acetonide group?
A4: A common challenge is finding conditions that are mild enough to remove the acetonide without cleaving the newly introduced ester or ether group at the C3 position, especially if it is labile. Acid-catalyzed hydrolysis is the standard method for acetonide deprotection, but the choice of acid, its concentration, the solvent, and the reaction temperature must be carefully controlled to ensure selective deprotection.
Q5: Are there any known stability issues with ingenol derivatives?
A5: Yes, ingenol esters can be prone to acyl migration, where the acyl group moves from one hydroxyl group to another. This can affect the biological activity and shelf-life of the final compound. Reaction and purification conditions should be chosen to minimize this isomerization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the C3-acylated product | - Inactive acylating agent: The acyl chloride or anhydride (B1165640) may have degraded due to moisture. - Insufficiently basic conditions: The base may not be strong enough to deprotonate the C3 hydroxyl or effectively scavenge the acid byproduct. - Steric hindrance: A bulky acylating agent may have difficulty accessing the C3 hydroxyl group. - Low reaction temperature: The reaction may be too slow at the chosen temperature. | - Use a freshly opened or distilled acylating agent. - Switch to a stronger, non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or use a catalyst like DMAP (4-Dimethylaminopyridine). - Consider using a more reactive acylating agent or a coupling agent. - Increase the reaction temperature, potentially using microwave irradiation for rapid heating.[1] |
| Formation of multiple products (poor selectivity) | - Partial deprotection of the acetonide: The reaction conditions may be too harsh, leading to the removal of the 5,20-acetonide and subsequent acylation at the C5 or C20 positions. - Acyl migration: The desired C3-ester may be isomerizing to other positions. | - Ensure your starting material is fully protected. Use milder reaction conditions (lower temperature, less reactive base). - Minimize reaction time and use purification methods that are not harsh (e.g., avoid strongly acidic or basic conditions during workup and chromatography). |
| Incomplete deprotection of the 5,20-acetonide | - Insufficient acid strength or concentration: The acid catalyst may not be effective enough to fully cleave the acetonide. - Short reaction time: The reaction may not have been allowed to proceed to completion. | - Use a stronger acid or increase its concentration. Common conditions include aqueous hydrochloric acid.[1] - Increase the reaction time and monitor the progress by TLC or LC-MS. |
| Cleavage of the C3-ester during acetonide deprotection | - Harsh acidic conditions: The conditions used to remove the acetonide are also hydrolyzing the ester at the C3 position. | - Use milder deprotection conditions. This could involve using a weaker acid, a lower concentration of acid, or running the reaction at a lower temperature. - Screen different acidic catalysts to find one with better selectivity for acetonide cleavage over ester hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of Ingenol-3-disoxate from this compound
This protocol is adapted from the synthesis of ingenol disoxate and involves a microwave-assisted coupling followed by deprotection.
Step A: Microwave-Assisted Coupling [1]
-
To a solution of this compound in anhydrous acetonitrile, add DMAP (4-Dimethylaminopyridine) and DIPEA (N,N-Diisopropylethylamine).
-
Add the desired isoxazolecarboxylic acid chloride.
-
Heat the reaction mixture in a microwave reactor at 150 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step B: Acetonide Deprotection [1]
-
Dissolve the purified C3-acylated intermediate in a suitable solvent (e.g., a mixture of THF and water).
-
Add aqueous hydrochloric acid.
-
Stir the reaction at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
| Reaction Step | Reagents and Conditions | Yield |
| Coupling | This compound, Isoxazolecarboxylic acid chloride, DMAP, DIPEA, Acetonitrile, Microwave at 150 °C | 94%[1] |
| Deprotection | Aqueous Hydrochloric Acid, Room Temperature | 69%[1] |
Visualizations
Experimental Workflow for Derivatization
Caption: A generalized workflow for the derivatization of this compound.
References
Ingenol-5,20-acetonide degradation pathways and byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide. The information provided is intended to help users anticipate and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to strong acids or bases, high temperatures, and potentially prolonged exposure to light.[] The ingenol (B1671944) ester structure is known to be prone to acyl migration, and the acetonide group is sensitive to acidic hydrolysis.
Q2: I observed an unexpected peak in my HPLC analysis after storing my this compound solution in an acidic buffer. What could this be?
A2: In the presence of acid, the most likely degradation pathway is the hydrolysis of the 5,20-acetonide group. This would result in the formation of Ingenol. Depending on the specific acidic conditions and the presence of any acyl groups, further rearrangements of the ingenol backbone could also occur.
Q3: My experiment involves basic conditions, and I am seeing multiple new peaks in my chromatogram. What are the likely byproducts?
A3: Under basic conditions, ingenol esters are known to undergo acyl migration. While this compound itself is not an ester, if it is used as a starting material for the synthesis of ingenol esters, residual basic catalysts can promote the rearrangement of the acyl group to other hydroxyl positions on the ingenol core. The acetonide group is generally stable under basic conditions.
Q4: Can I heat my reaction mixture containing this compound?
A4: High temperatures can negatively impact the stability of the ingenol ring structure and its double bonds.[] It is advisable to conduct reactions at or below room temperature whenever possible. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature to minimize thermal degradation.
Q5: How should I properly store this compound and its solutions?
A5: For long-term storage, solid this compound should be kept at -20°C.[2] Solutions, particularly in protic solvents, should be prepared fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C for a limited time and protected from light.
Troubleshooting Guides
Problem 1: Unexpected Loss of Starting Material in an Acidic Reaction
-
Symptom: HPLC analysis shows a significant decrease in the peak corresponding to this compound and the appearance of a more polar peak.
-
Possible Cause: Acid-catalyzed hydrolysis of the 5,20-acetonide protecting group.
-
Troubleshooting Steps:
-
Confirm pH: Ensure the pH of your reaction mixture is not strongly acidic.
-
Alternative Protecting Group: If acidic conditions are unavoidable, consider using a more acid-stable protecting group for the 5,20-diol.
-
Reaction Temperature: Lower the reaction temperature to reduce the rate of hydrolysis.
-
Characterize Byproduct: Isolate the byproduct and characterize it by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the loss of the acetonide group. The expected byproduct is Ingenol.
-
Problem 2: Formation of Isomeric Byproducts in Reactions to Synthesize Ingenol Esters
-
Symptom: When using this compound to synthesize an ingenol ester, multiple product peaks with the same mass-to-charge ratio (m/z) are observed in the LC-MS analysis.
-
Possible Cause: Base-catalyzed acyl migration of the newly introduced ester group to other hydroxyl positions on the ingenol scaffold. This is more likely to occur after the removal of the acetonide protecting group.
-
Troubleshooting Steps:
-
Neutralize Promptly: After the esterification reaction, carefully neutralize any basic catalysts.
-
Control Deprotection: If the acetonide is removed under acidic conditions, ensure all basic residues from the previous step are quenched to prevent subsequent rearrangement.
-
Purification: Employ careful chromatographic separation to isolate the desired ester isomer.
-
Structural Confirmation: Use 2D NMR techniques (e.g., HMBC, NOESY) to confirm the position of the ester group on the ingenol backbone.
-
Predicted Degradation Pathways
Based on the known chemistry of ingenol derivatives and acetonide protecting groups, the following degradation pathways for this compound are proposed.
Acid-Catalyzed Degradation
Under acidic conditions, the primary degradation pathway is the hydrolysis of the acetonide group to yield Ingenol.
Caption: Acid-catalyzed hydrolysis of this compound.
Potential Byproducts Under Forcing Conditions
While specific byproducts of this compound under various stress conditions are not extensively reported, the following table summarizes plausible degradation products based on the reactivity of the ingenol scaffold.
| Stress Condition | Plausible Degradation Pathway | Potential Byproduct(s) |
| Acidic Hydrolysis | Cleavage of the acetonide ketal | Ingenol |
| Basic Conditions | Generally stable, but may catalyze rearrangements in esterified derivatives | No direct degradation expected |
| Oxidative Stress | Oxidation of allylic alcohols and other sensitive functional groups | Oxidized ingenol derivatives (e.g., epoxides, ketones) |
| Thermal Stress | Rearrangement of the ingenol carbon skeleton | Isomeric ingenol-type structures |
| Photolytic Stress | Radical-based reactions, isomerization of double bonds | Various photoproducts, potential for complex mixtures |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Caption: Workflow for a forced degradation study.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and incubate at room temperature.
-
Basic: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate the stock solution at 60°C.
-
Photolytic: Expose the stock solution to a UV lamp.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (LC-MS).
-
Characterization: For significant degradation products, further characterization by high-resolution mass spectrometry (HRMS) and NMR spectroscopy is recommended.
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the relatively nonpolar ingenol compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detection: 230 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the expected m/z of this compound and its potential degradation products.
References
How to improve the shelf life of ingenol compounds
Welcome to the Technical Support Center for ingenol (B1671944) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf life of ingenol derivatives and to offer troubleshooting support for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ingenol compounds?
A1: The main stability issue for ingenol compounds, particularly ingenol mebutate (also known as ingenol-3-angelate), is their susceptibility to chemical degradation. The ester linkage at the C3 position is prone to hydrolysis, and the molecule can also undergo acyl rearrangements, which can impact its biological activity and shelf life.[1] These reactions are influenced by factors such as pH, temperature, and the presence of water.
Q2: How does pH affect the stability of ingenol mebutate?
A2: The stability of ingenol mebutate is highly pH-dependent. The commercial formulation, Picato® gel, is formulated at a low pH (optimally around 3.2) and contains a citrate (B86180) buffer to maintain this acidic environment.[2] This indicates that the compound is more stable in acidic conditions and is likely susceptible to base-catalyzed hydrolysis of the ester group at neutral or alkaline pH.
Q3: Are there any known issues related to light or temperature sensitivity?
A3: While specific public data on the comprehensive photostability and thermal degradation kinetics of ingenol mebutate is limited, it is best practice for all pharmaceutical compounds to be protected from light and stored at controlled temperatures unless specific stability studies have proven otherwise. As a general precaution, ingenol compounds and their formulations should be stored in light-resistant containers and at recommended temperatures to minimize potential degradation.
Q4: What are the key components of a stability-indicating formulation for ingenol mebutate?
A4: The formulation for the commercial ingenol mebutate gel (Picato®) provides insight into a stable formulation. Key components include:
-
Anhydrous Base: The use of an isopropanol-based gel helps to minimize water content, thereby reducing the potential for hydrolysis.[2]
-
Buffering Agents: Citric acid monohydrate and sodium citrate are used to create a buffer system that maintains a low pH, which is critical for the chemical stability of the ingenol ester.[2]
-
Gelling Agent: Hydroxyethylcellulose is used to achieve the desired viscosity for the topical gel formulation.
-
Preservative: Benzyl alcohol is included as a preservative.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of Potency in Solution | Hydrolysis of the ester linkage: This is a primary degradation pathway, especially in aqueous solutions at neutral or alkaline pH. | - Prepare solutions in an anhydrous solvent whenever possible.- If an aqueous buffer is required, maintain a low pH (around 3.2-4.0) using a suitable buffer system (e.g., citrate buffer).- Prepare solutions fresh and use them promptly.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of Unknown Peaks in HPLC/UPLC Analysis | Degradation of the compound: This could be due to hydrolysis, acyl migration, oxidation, or photodegradation. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm the stability-indicating nature of your analytical method.- Use a validated stability-indicating HPLC/UPLC method to separate the parent compound from its degradation products.- Ensure proper sample handling and storage to prevent degradation before analysis. |
| Inconsistent Biological Activity | Isomerization or degradation: Changes in the chemical structure, such as acyl migration, can lead to a loss of biological potency. | - Verify the purity and integrity of the ingenol compound using a high-resolution analytical technique like UPLC-MS before each experiment.- Follow the recommended storage and handling procedures strictly.- Use freshly prepared solutions for all biological assays. |
| Precipitation of the Compound in Aqueous Buffers | Low aqueous solubility: Ingenol mebutate is practically insoluble in water. | - Use a co-solvent system (e.g., with ethanol (B145695) or DMSO) to initially dissolve the compound before diluting it in the aqueous buffer.- Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of the compound in the final mixture. |
Experimental Protocols
General Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for ingenol compounds. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A gradient elution is typically required to separate the lipophilic ingenol compound from its more polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Example Gradient Program:
-
Start with a higher percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B over a defined period to elute the ingenol compound and its less polar impurities.
-
Include a wash step with a high percentage of Mobile Phase B to clean the column.
-
Return to the initial conditions and allow for column equilibration before the next injection.
-
3. Detection:
-
Set the UV detector to a wavelength where the ingenol compound has significant absorbance (e.g., around 230 nm). A PDA detector is advantageous as it can monitor a range of wavelengths and help in peak purity assessment.
4. Sample Preparation:
-
Dissolve the ingenol compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis.
5. Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, perform forced degradation studies. This involves subjecting the ingenol compound to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature. Neutralize the solution before injection.
-
Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures.
-
Photodegradation: Expose a solution of the compound to UV and visible light.
-
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak and from each other.
Data Presentation
Table 1: Excipients in the Commercial Formulation of Ingenol Mebutate Gel (Picato®)
| Excipient | Function | Reference |
| Isopropyl alcohol | Solvent (Anhydrous base) | [3] |
| Hydroxyethylcellulose | Gelling agent | [3] |
| Citric acid monohydrate | pH modifier, Buffering agent | [3] |
| Sodium citrate | Buffering agent | [3] |
| Benzyl alcohol | Preservative | [3] |
| Purified water | Solvent | [3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Ingenol Mebutate
Ingenol mebutate has a dual mechanism of action: it induces rapid cell necrosis and stimulates an inflammatory response.[4][5][6] This is primarily mediated through the activation of Protein Kinase C (PKC).[3][4][5]
Caption: Ingenol Mebutate Signaling Pathway.
Explanation of the Diagram:
-
Activation of PKC: Ingenol mebutate enters the cell and directly activates Protein Kinase C (PKC) isoforms, particularly PKCδ.[1][7][8]
-
MAPK/ERK Pathway: Activated PKC leads to the phosphorylation and activation of the MEK/ERK signaling cascade, which contributes to cell death.[1][7]
-
NF-κB Pathway: PKC also activates the IκB kinase (IKK), leading to the degradation of IκB and the subsequent release and nuclear translocation of NF-κB. This transcription factor then induces the expression of pro-inflammatory cytokines.[2][9][10]
-
Mitochondrial Disruption: Ingenol mebutate activation of PKC also leads to mitochondrial swelling and loss of membrane integrity, culminating in rapid cell necrosis.[4][11]
-
Inflammatory Response: The combination of direct cell death and the release of inflammatory mediators results in the recruitment of immune cells, such as neutrophils, which further contribute to the clearance of abnormal cells.[4][5]
Workflow for Forced Degradation Study
Caption: Forced Degradation Study Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. escholarship.org [escholarship.org]
- 3. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 4. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Technical Support Center: Stereoconservative Esterification of Ingenols
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereoconservative esterification of ingenols. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of ingenol (B1671944) derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoconservative esterification of ingenol, particularly at the C3 hydroxyl group.
Issue 1: Low Yield of the Desired C3-Ester
-
Potential Cause 1: Incomplete reaction.
-
Solution: Increase the reaction time or temperature. However, be cautious as prolonged heat can lead to side reactions and isomerization. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Potential Cause 2: Inefficient activation of the carboxylic acid.
-
Solution: Utilize a more potent activating agent. While standard reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can be used, methods involving the formation of a mixed anhydride (B1165640), such as with 2,4,6-trichlorobenzoyl chloride, have been shown to be effective.
-
-
Potential Cause 3: Steric hindrance around the C3 hydroxyl group.
-
Solution: Employ a less sterically hindered activating agent or a smaller acyl donor. The use of protecting groups on other hydroxyls (e.g., C5 and C20) can also improve accessibility to the C3 position.
-
Issue 2: Loss of Stereochemistry (Isomerization) of the Ester Moiety (e.g., Angelate to Tiglate)
-
Potential Cause 1: Basic reaction conditions.
-
Solution: Avoid the use of strong bases, which can catalyze the isomerization of α,β-unsaturated esters. If a base is necessary, use a non-nucleophilic, sterically hindered base in stoichiometric amounts.
-
-
Potential Cause 2: Prolonged reaction times or high temperatures.
-
Solution: Optimize the reaction conditions to minimize the reaction time and temperature required for complete conversion.[1] As mentioned, monitor the reaction closely.
-
-
Potential Cause 3: Inappropriate choice of activating agent.
-
Solution: Certain activating agents or coupling reagents can promote isomerization. A successful method to avoid this is the use of 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride.[1]
-
Issue 3: Esterification at Other Hydroxyl Groups (C5 or C20)
-
Potential Cause 1: Lack of selectivity.
-
Potential Cause 2: Use of highly reactive acylating agents.
-
Solution: Milder acylating agents and controlled reaction conditions (e.g., low temperature) can enhance selectivity for the more reactive C3 hydroxyl.
-
Issue 4: Difficult Purification of the Final Product
-
Potential Cause 1: Presence of unreacted starting materials and coupling reagents.
-
Solution: Utilize an excess of the less expensive reagent (often the carboxylic acid) to drive the reaction to completion and simplify purification. Water-soluble byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can be removed by filtration.
-
-
Potential Cause 2: Formation of closely related byproducts.
-
Solution: Employ chromatographic techniques such as column chromatography or preparative HPLC for purification. Careful selection of the solvent system is crucial for achieving good separation.
-
Frequently Asked Questions (FAQs)
Q1: Why is the stereoconservative esterification of ingenol, particularly with angelic acid, so challenging?
A1: The primary challenge lies in the facile isomerization of the angelate ester (Z-isomer) to the more thermodynamically stable tiglate ester (E-isomer) under many reaction conditions.[1] This is a significant issue as the biological activity of many ingenol derivatives is highly dependent on the specific stereochemistry of the ester group.[4]
Q2: What is the most effective strategy for selectively esterifying the C3 hydroxyl group of ingenol?
A2: A highly effective strategy involves the use of a protecting group for the C5 and C20 hydroxyls. A 5,20-acetonide is commonly used, which can be introduced by reacting ingenol with 2,2-dimethoxypropane.[2][3] This protected intermediate then allows for the selective esterification of the remaining C3 hydroxyl group.
Q3: Which activating agents are recommended for the carboxylic acid to ensure a stereoconservative reaction?
A3: For sensitive substrates like angelic acid, the formation of a mixed anhydride is a preferred method. Specifically, the use of 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride has been reported to be successful in achieving high yields of the angelate ester with minimal isomerization.[1]
Q4: What are the typical reaction conditions for the esterification of 5,20-acetonide protected ingenol?
A4: The esterification is often carried out in an aprotic solvent such as toluene (B28343) or dichloromethane (B109758) at room temperature or slightly elevated temperatures. A non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine may be used as an acid scavenger.
Q5: How is the 5,20-acetonide protecting group removed after esterification?
A5: The acetonide protecting group is typically removed under acidic conditions. This can be achieved using a mild acid such as pyridinium (B92312) p-toluenesulfonate (PPTS) in a protic solvent like methanol (B129727) or ethanol.
Quantitative Data Summary
| Method | Protecting Group | Acylating Agent/Method | Solvent | Yield (%) | Angelate:Tiglate Ratio | Reference |
| 1 | 5,20-acetonide | Angelic acid, 2,4,6-trichlorobenzoyl chloride, DMAP | Toluene | >95 (of angelate) | >99:1 | [2],[3] |
| 2 | None | Angelic anhydride | Toluene | Moderate | Isomerization observed | [1] |
Experimental Protocols
Key Experiment: Stereoconservative Synthesis of Ingenol 3-Angelate (PEP005)
Step 1: Protection of Ingenol (Formation of 5,20-Acetonide)
-
Dissolve ingenol in 2,2-dimethoxypropane.
-
Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the resulting ingenol-5,20-acetonide by column chromatography.
Step 2: Esterification of this compound
-
To a solution of angelic acid in an anhydrous aprotic solvent (e.g., toluene), add 2,4,6-trichlorobenzoyl chloride and a tertiary amine base (e.g., triethylamine).
-
Stir the mixture at room temperature to form the mixed anhydride.
-
Add a solution of this compound and a catalytic amount of DMAP to the reaction mixture.
-
Stir at room temperature until the esterification is complete (monitor by TLC or HPLC).
-
Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product, ingenol-3-angelate-5,20-acetonide, by column chromatography.
Step 3: Deprotection of the Acetonide
-
Dissolve the purified ingenol-3-angelate-5,20-acetonide in a protic solvent (e.g., methanol).
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the catalyst with a mild base.
-
Remove the solvent under reduced pressure.
-
Purify the final product, ingenol 3-angelate, by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of Ingenol 3-Angelate.
Caption: Troubleshooting common issues in ingenol esterification.
Caption: Simplified signaling pathway of Ingenol Mebutate.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ingenol-5,20-acetonide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of purification protocols for Ingenol-5,20-acetonide. This document offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a synthetically modified derivative of ingenol (B1671944), a diterpenoid extracted from plants of the Euphorbia genus. It serves as a key intermediate in the synthesis of various ingenol esters, which are investigated for their potential therapeutic properties. The acetonide group enhances the stability of the ingenol core.[][2][3] High purity of this compound is crucial for the successful synthesis of downstream compounds and for obtaining accurate pharmacological data.
Q2: What are the common methods for purifying this compound?
A2: The most common and effective method for the purification of this compound is silica (B1680970) gel column chromatography. This technique separates the target compound from impurities based on differences in their polarity.[4][5] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, can also be employed for achieving high purity, especially for analytical purposes or small-scale purifications.
Q3: What are the stability considerations for this compound during purification?
A3: this compound is sensitive to strong acids and bases, which can lead to the cleavage of the acetonide group or other rearrangements.[] It is also recommended to avoid high temperatures, as this can affect the stability of the ingenol ring structure.[] Therefore, purification should be conducted under mild conditions, and prolonged exposure to harsh solvents or high heat should be avoided.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in a range of organic solvents, including methanol, acetone, dichloromethane, ethyl acetate (B1210297), and dimethyl sulfoxide (B87167) (DMSO).[][3][6] The choice of solvent for purification will depend on the specific chromatographic technique being used.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Incomplete elution from the column: The chosen eluent may not be polar enough to move the compound effectively through the silica gel. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Degradation of the product: Exposure to acidic or basic conditions on the silica gel, or prolonged purification time. | Use neutral silica gel. Aim to complete the purification process as quickly as possible. Consider using a less acidic solvent system. | |
| Co-elution with impurities: Impurities with similar polarity to this compound may be difficult to separate. | Optimize the solvent system by trying different solvent combinations (e.g., dichloromethane/methanol). Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica. | |
| Poor Separation of Impurities | Inappropriate solvent system: The polarity of the eluent is either too high or too low, resulting in poor resolution. | Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal eluent that provides good separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the target compound. |
| Column overloading: Too much crude material is loaded onto the column, exceeding its separation capacity. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude material ratio of at least 30:1 (w/w). | |
| Product Tailing on the Column | Acidic nature of silica gel: The hydroxyl groups on the silica surface can interact with the compound, causing it to streak. | Add a small amount of a mild base, such as triethylamine (B128534) (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| Presence of Unreacted Ingenol | Incomplete reaction: The reaction to form the acetonide from ingenol did not go to completion. | Unreacted ingenol is more polar than this compound and should elute later from a normal-phase silica gel column. A less polar solvent system will help in separating the less polar product from the more polar starting material. |
| Presence of Di-acetonide or Other Byproducts | Side reactions during synthesis: Formation of over-protected or rearranged products. | These byproducts will likely have different polarities. Careful optimization of the chromatographic conditions, potentially using a shallow gradient elution, can help in their separation. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (analytical grade)
-
Methanol (analytical grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that gives a good separation of the desired product (Rf value of ~0.3).
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions of a suitable volume.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound of interest.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified product.
-
Quantitative Data (Illustrative)
The following table summarizes hypothetical data for the purification of 1 gram of crude this compound using different solvent systems. Note: This data is for illustrative purposes and actual results may vary.
| Solvent System (v/v) | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Hexane:Ethyl Acetate (7:3) | 75 | 95 | 80 | Good separation of non-polar impurities. |
| Hexane:Ethyl Acetate (1:1) | 75 | 98 | 75 | Better elution of the product, but some loss in yield. |
| Dichloromethane:Methanol (98:2) | 75 | >99 | 70 | High purity achieved, suitable for final polishing step. |
Visualizations
Experimental Workflow for Purification
Caption: A flowchart illustrating the major steps in the purification of this compound by silica gel column chromatography.
Troubleshooting Logic for Low Purity
Caption: A decision tree outlining the logical steps to troubleshoot and resolve issues of low purity after purification.
References
Validation & Comparative
Stability Showdown: Ingenol-5,20-acetonide vs. Ingenol Mebutate
For researchers and professionals in drug development, the stability of a compound is a critical parameter influencing its viability as a therapeutic agent. This guide provides a comparative analysis of the chemical stability of two related ingenol (B1671944) derivatives: Ingenol-5,20-acetonide and the well-known actinic keratosis treatment, ingenol mebutate. While comprehensive, publicly available stability data for this compound is limited, this guide synthesizes available information and presents a framework for stability assessment based on established protocols.
Ingenol mebutate, the active ingredient in Picato®, is known for its potent biological activity but also for its inherent chemical instability, requiring formulation at a low pH to mitigate degradation through chemical rearrangement. This compound, a synthetic derivative, is suggested by suppliers to possess enhanced stability, a desirable characteristic for pharmaceutical development. This guide delves into the available data and provides a representative experimental protocol for a comprehensive stability comparison.
Quantitative Stability Data
A direct, quantitative comparison of the stability of this compound and ingenol mebutate under various stress conditions is not extensively documented in publicly available literature. The following table summarizes the known stability characteristics, highlighting the need for further experimental investigation for this compound.
| Stability Parameter | This compound | Ingenol Mebutate | Source |
| Storage Conditions | Recommended storage at -20°C for short-term and -80°C for long-term (up to 6 months). | Requires refrigeration; formulated in a gel with a low pH (around 3.2) to maximize chemical stability.[1] | Supplier Data |
| Chemical Rearrangement | Data not publicly available. | Prone to chemical rearrangement, which is a key reason for its stringent formulation and storage requirements.[1] | [1] |
| Stability in Biological Matrices | Data not publicly available. | Relatively stable in blood and skin homogenates. Undergoes extensive metabolism in hepatocytes.[2] | [2] |
Experimental Protocols: Forced Degradation Study
To definitively compare the stability of this compound and ingenol mebutate, a forced degradation study is essential. The following is a representative protocol based on established methods for diterpenoid esters.
Objective: To evaluate and compare the intrinsic stability of this compound and ingenol mebutate under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Materials:
-
This compound
-
Ingenol mebutate
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and ingenol mebutate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compounds in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solutions to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., 24 hours).
-
-
Sample Analysis:
-
Following exposure to stress conditions, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would utilize a C18 column with a gradient elution of acetonitrile and water.
-
Monitor the chromatograms for the appearance of degradation products and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of each compound under each stress condition.
-
Compare the degradation profiles of this compound and ingenol mebutate.
-
Signaling Pathway of Ingenol Derivatives
Ingenol mebutate and other ingenol derivatives are known to exert their biological effects primarily through the activation of Protein Kinase C (PKC) isoforms, which in turn modulates downstream signaling pathways, including the NF-κB pathway. This pathway is crucial in regulating inflammation and cell survival.
Caption: Signaling pathway of ingenol mebutate.
Experimental Workflow for Stability Testing
The logical flow for conducting a comparative stability study is outlined below.
Caption: Experimental workflow for comparative stability testing.
Conclusion
Based on the available information, this compound is purported to have greater chemical stability than ingenol mebutate. This is a significant advantage in drug development, potentially leading to a longer shelf-life, less stringent storage requirements, and more flexibility in formulation. However, to substantiate these claims, rigorous, head-to-head forced degradation studies are necessary. The provided experimental protocol offers a framework for such an investigation. Understanding the relative stability of these two molecules is crucial for researchers aiming to develop new therapies based on the ingenol scaffold. Further research into the stability of this compound is warranted to fully elucidate its pharmaceutical potential.
References
A Comparative Analysis of the Cytotoxicity of Ingenol Derivatives
Ingenol (B1671944) derivatives, a class of diterpenoids isolated from plants of the Euphorbia genus, have garnered significant attention in cancer research due to their potent cytotoxic effects. This guide provides a comparative analysis of the cytotoxicity of various ingenol derivatives, supported by experimental data, to aid researchers and drug development professionals in their evaluation. The analysis focuses on their mechanisms of action, comparative potencies in different cancer cell lines, and the experimental methods used to assess their cytotoxic properties.
Mechanism of Action: A Dual Approach to Cell Death
Ingenol derivatives primarily exert their cytotoxic effects through a dual mechanism of action: direct induction of cell death and modulation of the immune response. The direct cytotoxic effects are mediated through the activation of Protein Kinase C (PKC), leading to rapid cellular necrosis.[1][2][3] This is often accompanied by the induction of apoptosis, or programmed cell death, through various signaling pathways.[4][5][6]
Several studies have highlighted the role of specific PKC isoforms, particularly PKCδ, in mediating the pro-apoptotic effects of ingenol derivatives.[7] Activation of PKCδ can trigger downstream signaling cascades involving extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), ultimately leading to cell cycle arrest and apoptosis.[7] Furthermore, some ingenol derivatives have been shown to induce apoptosis through a mitochondrial-dependent pathway, characterized by the regulation of the Bcl-2/Bax ratio and the release of cytochrome c.[8]
Interestingly, the apoptotic and PKC-activating properties of ingenol derivatives can be governed by distinct structure-activity relationships, suggesting that specific chemical modifications can selectively enhance one pathway over the other.[5][6] For instance, the esterification pattern at the 5- and 20-hydroxyl groups of the ingenol core is critical in determining the apoptotic potential.[5]
In addition to direct cytotoxicity, ingenol mebutate, a well-studied derivative, is known to induce an inflammatory response characterized by the recruitment of neutrophils.[1][2] This immune-mediated response contributes to the clearance of remaining tumor cells.
Comparative Cytotoxicity: A Look at the Numbers
The cytotoxic potency of ingenol derivatives varies significantly depending on the specific chemical modifications and the cancer cell line being tested. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a common metric used for comparison.
Below is a summary of the reported IC50 values for several ingenol derivatives against various cancer cell lines.
| Ingenol Derivative | Cell Line | IC50 (µM) | Reference |
| Ingenol-3-angelate (Ingenol Mebutate) | Keratinocytes | 0.84 | [9] |
| 17-acetoxyingenol 3-angelate 20-acetate | Keratinocytes | 0.39 | [9] |
| 17-acetoxyingenol 3 angelate 5,20-diacetate | Keratinocytes | 0.32 | [9] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | Lower than Ingenol Mebutate | [7][10] |
| Ingenol-20-benzoate | T47D (Breast Cancer) | Not specified, but identified as promising | [4] |
| Ingenol-20-benzoate | MDA-MB-231 (Breast Cancer) | Not specified, but identified as promising | [4] |
| IngC (ingenol-3-dodecanoate) | Esophageal Cancer Cell Lines | 3.6 to 6.6-fold more effective than ingenol-3-angelate and ingenol 3,20-dibenzoate | [11] |
Note: This table is a compilation of data from the cited sources and is not an exhaustive list. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data suggests that modifications to the ingenol backbone can significantly impact cytotoxic potency. For instance, certain acetylated and angelate derivatives of 17-acetoxyingenol exhibited stronger cytotoxic activity on keratinocytes than the parent compound, ingenol mebutate.[9] Similarly, the synthetic derivative 3-O-angeloyl-20-O-acetyl ingenol (AAI) showed higher cytotoxicity than ingenol mebutate in a chronic myeloid leukemia cell line.[7][10]
Experimental Protocols
The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The following are detailed methodologies for two commonly used cytotoxicity assays.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[12][13][14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ingenol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
The LDH assay is a colorimetric assay that measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[17]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 3. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Ingenol Derived from Euphorbia kansui Induces Hepatocyte Cytotoxicity by Triggering G0/G1 Cell Cycle Arrest and Regulating the Mitochondrial Apoptosis Pathway in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Ingenol Disoxate vs. Other Ingenol Compounds: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ingenol (B1671944) disoxate against other ingenol compounds, primarily ingenol mebutate, for the treatment of actinic keratosis (AK). The information is compiled from preclinical and clinical trial data to support research and development in dermatology.
Executive Summary
Ingenol disoxate (LEO 43204) is a derivative of ingenol mebutate (PEP005) developed with the aim of improved chemical stability.[1] Both compounds are effective in the field treatment of actinic keratosis, operating through a dual mechanism of action: inducing rapid, localized necrosis of dysplastic keratinocytes followed by a neutrophil-mediated inflammatory response that targets residual abnormal cells.[2] Preclinical and early clinical data suggest that ingenol disoxate has a comparable, and in some instances, potentially superior efficacy profile to ingenol mebutate.
Comparative Efficacy Data
The following tables summarize the clinical efficacy of ingenol disoxate and ingenol mebutate from various clinical trials. It is important to note that direct head-to-head, large-scale comparative trials are limited, and thus comparisons are drawn from separate studies with different designs.
Table 1: Efficacy of Ingenol Disoxate in the Treatment of Actinic Keratosis (Phase II and III Trials)
| Trial Identifier | Treatment Regimen | Anatomic Location | Complete Clearance Rate (at Week 8) | Partial Clearance (≥75% lesion reduction) Rate (at Week 8) |
| NCT02305888 (Phase II) | 0.018% gel, once daily for 3 days | Face/Chest | 36.5% | 71.4% |
| 0.037% gel, once daily for 3 days | Scalp | 39.7% | 65.1% | |
| 0.1% gel, once daily for 3 days | Trunk/Extremities | 22.6% | 50.0% | |
| Pooled Phase III Trials | 0.018% gel, once daily for 3 days | Face/Chest | 25.9% | Not Reported |
| 0.037% gel, once daily for 3 days | Scalp | 24.5% | Not Reported |
Source: NCT02305888[2][3], Pooled Phase III Trials
Table 2: Efficacy of Ingenol Mebutate in the Treatment of Actinic Keratosis (Phase III Trials)
| Trial Grouping | Treatment Regimen | Anatomic Location | Complete Clearance Rate (at Day 57) | Partial Clearance (≥75% lesion reduction) Rate (at Day 57) |
| Pooled Face/Scalp Studies | 0.015% gel, once daily for 3 days | Face/Scalp | 42.2% | 63.9% |
| Pooled Trunk/Extremities Studies | 0.05% gel, once daily for 2 days | Trunk/Extremities | 34.1% | 49.1% |
Source: Pooled Phase III data[4][5]
Table 3: Early Head-to-Head Comparative Efficacy Data (First-in-Human Trial of Ingenol Disoxate)
| Treatment Group | Complete Clinical Clearance Rate (at Week 8) | Reduction in Non-Keratotic Lesions (at Week 8) |
| Ingenol Disoxate 0.025% gel | 15% | 74.1% |
| Ingenol Disoxate 0.05% gel | 28% | 71.4% |
| Ingenol Disoxate 0.075% gel | 33% | 83.5% |
| Ingenol Mebutate 0.05% gel | 22% | 73.1% |
Source: NCT01922050[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for the clinical evaluation of ingenol compounds.
Clinical Trial Protocol for Efficacy and Safety Assessment
Objective: To evaluate the efficacy and safety of a topical ingenol compound for the field treatment of actinic keratosis.
Study Design: A multi-center, randomized, double-blind, vehicle-controlled study.
Participant Selection:
-
Inclusion Criteria: Adult patients with 4 to 8 clinically typical, visible, discrete, non-hyperkeratotic, non-hypertrophic AK lesions within a contiguous 25 cm² treatment area on the face, scalp, trunk, or extremities.
-
Exclusion Criteria: Patients with confounding skin conditions in the treatment area, known hypersensitivity to the study drug or its components, or prior treatment of the selected area with therapies that could interfere with the study outcomes within a specified timeframe.
Treatment Regimen:
-
Patients are randomized to receive either the active ingenol compound gel or a vehicle gel.
-
The gel is self-applied by the patient to the entire 25 cm² treatment area once daily for a predetermined number of consecutive days (e.g., 2 or 3 days). The first application may be supervised by study personnel.
Efficacy Endpoints:
-
Primary Endpoint: Complete clearance rate, defined as the proportion of patients with no clinically visible AK lesions in the treatment area at a specified follow-up visit (e.g., Day 57 or Week 8).
-
Secondary Endpoints: Partial clearance rate, defined as a 75% or greater reduction in the number of baseline AK lesions. Percentage reduction in the number of AK lesions from baseline.
Safety Assessments:
-
Monitoring and grading of local skin responses (LSRs) such as erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration.
-
Recording of all adverse events (AEs), with particular attention to treatment-related AEs.
Follow-up: Patients are typically followed for a period of 8 weeks, with some studies including a longer-term follow-up of up to 12 months to assess recurrence rates.[4][7]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding.
Ingenol Compounds Signaling Pathway
Caption: Signaling cascade initiated by ingenol compounds, leading to cell necrosis and an immune response.
Typical Clinical Trial Workflow
Caption: A simplified workflow of a randomized controlled trial for an ingenol-based topical treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jcadonline.com [jcadonline.com]
- 3. Three-Day Field Treatment with Ingenol Disoxate (LEO 43204) for Actinic Keratosis: Cosmetic Outcomes and Patient Satisfaction from a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. dermnetnz.org [dermnetnz.org]
Comparative Analysis of Antibody Cross-Reactivity with Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical monoclonal antibodies for the detection of Ingenol-5,20-acetonide, a derivative of the diterpene ingenol (B1671944). Given the therapeutic and research interest in ingenol derivatives, highly specific antibodies are crucial for accurate quantification and characterization. This document outlines the performance of two hypothetical antibodies, Antibody A and Antibody B, and provides the experimental framework for assessing their cross-reactivity with structurally related compounds.
Antibody Performance Comparison
The specificity and sensitivity of an antibody are paramount for its utility in immunoassays. Here, we compare two hypothetical monoclonal antibodies, Antibody A and Antibody B, developed for the detection of this compound. The following tables summarize their performance based on hypothetical experimental data.
Table 1: Cross-Reactivity Profile
Cross-reactivity was determined by competitive ELISA, with the IC50 value representing the concentration of the compound required to inhibit 50% of the antibody binding to the this compound conjugate. The percent cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.
| Compound | Structure | Antibody A (% Cross-Reactivity) | Antibody B (% Cross-Reactivity) |
| This compound | ![]() | 100 | 100 |
| Ingenol Mebutate | ![]() | 45.2 | 15.8 |
| Ingenol | ![]() | 10.5 | 2.1 |
| Ingenol-3-angelate | ![]() | 30.8 | 8.9 |
Note: Structures are representative of the ingenol core and its derivatives.
Table 2: Sensitivity and Specificity
This table summarizes the key performance indicators for each antibody in detecting this compound.
| Parameter | Antibody A | Antibody B |
| Target Analyte | This compound | This compound |
| IC50 (nM) | 15 | 25 |
| Limit of Detection (LOD) (nM) | 2.5 | 5.0 |
| Limit of Quantification (LOQ) (nM) | 8.0 | 15.0 |
| Specificity | Moderate | High |
Experimental Protocols
The following are detailed protocols for the key experiments used to generate the hypothetical data presented above.
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the cross-reactivity of an antibody with various ingenol derivatives.
Materials:
-
96-well microtiter plates coated with this compound-BSA conjugate
-
Primary antibodies (Antibody A and Antibody B)
-
This compound standard
-
Competing ingenol derivatives
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (PBS with 1% BSA)
-
Plate reader
Procedure:
-
Plate Preparation: Wells of a 96-well plate are coated with an this compound-BSA conjugate.
-
Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.
-
Competition: A fixed concentration of the primary antibody (Antibody A or B) is mixed with varying concentrations of either the this compound standard or the competing ingenol derivative. This mixture is then added to the wells.
-
Incubation: The plate is incubated to allow the antibody to bind to either the immobilized this compound-BSA conjugate or the free compound in the solution.
-
Washing: The plate is washed to remove unbound antibodies and compounds.
-
Secondary Antibody: An HRP-conjugated secondary antibody that recognizes the primary antibody is added to the wells and incubated.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Detection: A TMB substrate solution is added, and the color development is proportional to the amount of primary antibody bound to the plate.
-
Stopping the Reaction: The reaction is stopped with a stop solution.
-
Data Analysis: The absorbance is read using a plate reader. The IC50 values are determined from the resulting dose-response curves.
Western Blot for Specificity Confirmation
This protocol is used to confirm the specificity of the antibody against a protein conjugate of this compound.
Materials:
-
This compound-protein conjugate
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (Antibody A and Antibody B)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: The this compound-protein conjugate is prepared and mixed with Laemmli sample buffer.
-
Gel Electrophoresis: The samples are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (Antibody A or B) diluted in blocking buffer.
-
Washing: The membrane is washed with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody.
-
Washing: The membrane is washed again with TBST to remove unbound secondary antibody.
-
Detection: The membrane is incubated with ECL detection reagents, and the chemiluminescent signal is captured using an imaging system. A single band at the expected molecular weight of the protein conjugate indicates specificity.
Visualizations
The following diagrams illustrate the signaling pathway activated by ingenol compounds and the workflows of the experimental protocols.
Unveiling the Potency of Ingenol Analogs: A Comparative Guide to Keratinocyte Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of ingenol (B1671944) analogs is critical for advancing dermatological therapeutics. This guide provides a comparative analysis of the keratinocyte inhibitory activity of prominent ingenol analogs, supported by experimental data and detailed methodologies.
This report synthesizes findings on the cytotoxic effects of ingenol mebutate, two novel ingenane (B1209409) derivatives isolated from Euphorbia trigona, and the next-generation analog, ingenol disoxate (LEO 43204). The primary mechanism of action, involving the activation of the Protein Kinase C (PKC) pathway, is also detailed, providing a comprehensive overview for preclinical and clinical research.
Comparative Keratinocyte Inhibitory Activity
The in vitro cytotoxic effects of various ingenol analogs on keratinocytes have been quantified to determine their relative potencies. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from studies on a human papillomavirus-immortalized keratinocyte cell line (HPV-Ker). Lower IC50 values are indicative of greater potency.
| Compound | IC50 (µM) on HPV-Ker Cells | Source |
| Ingenol Mebutate | 0.84 | [1][2] |
| 17-acetoxyingenol 3-angelate 20-acetate (Compound 6) | 0.39 | [1][2] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate (Compound 7) | 0.32 | [1][2] |
| Ingenol Disoxate (LEO 43204) | Potency > Ingenol Mebutate | [3][4] |
Note: While a specific IC50 value for Ingenol Disoxate on keratinocytes was not available in the reviewed literature, it has been reported to exhibit significantly higher cytotoxic potency compared to ingenol mebutate.[3][4]
Mechanism of Action: The PKC/MEK/ERK Signaling Pathway
Ingenol mebutate and its analogs exert their effects on keratinocytes primarily through the activation of the Protein Kinase C (PKC) family of enzymes.[5][6] This activation triggers a downstream signaling cascade involving the MEK and ERK pathways, ultimately leading to cell death.[5][7][8] The induction of this pathway has been identified through transcriptional profiling of ingenol mebutate-treated primary keratinocytes.[7] Inhibition of this signaling pathway has been shown to rescue keratinocytes from ingenol mebutate-induced cell death.[7]
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparison of ingenol analog activity.
Keratinocyte Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of ingenol analogs on keratinocytes.
1. Cell Culture and Seeding:
-
Human keratinocytes (e.g., HPV-Ker or HaCaT cell lines) are cultured in appropriate media supplemented with growth factors.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
A stock solution of each ingenol analog is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the ingenol analogs. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
4. MTT Addition and Incubation:
-
Following incubation with the compounds, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration typically 0.5 mg/mL).
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
5. Solubilization and Absorbance Reading:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening and comparing the keratinocyte inhibitory activity of ingenol analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
In Vivo Therapeutic Potential of Ingenol Derivatives for Skin Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of ingenol (B1671944) derivatives, with a focus on Ingenol Mebutate as a well-studied analogue of Ingenol-5,20-acetonide, against other established topical treatments for skin cancer. The information presented is supported by experimental data from preclinical studies to aid in research and development decisions.
Comparative Efficacy of Topical Treatments for Skin Cancer in Murine Models
The following tables summarize the quantitative data on the efficacy of Ingenol Mebutate and its alternatives, Fluorouracil and Imiquimod, in treating skin cancer in mouse models.
| Compound | Mouse Model | Tumor Type | Dosage and Administration | Efficacy Outcome | Reference |
| Ingenol Mebutate | SKH1 mice | Squamous Cell Carcinoma (SCC) | 0.25% gel, topically, once daily for 2 days | 70% cure rate (no visible tumor after 150 days) | [1] |
| Ingenol Mebutate | C57BL/6 mice | B16 Melanoma | 0.1% gel, topically, once daily for 2 days | Significant delay in tumor relapse | |
| Fluorouracil (5-FU) | A431 tumor-bearing mice | Epidermoid Carcinoma | 5% cream, topically, daily for 28 days | 18.4-fold lower tumor volume compared to untreated control | [2][3] |
| Fluorouracil (5-FU) | BALB/c mice (DMBA/croton oil-induced) | Precancerous Squamous Lesions | 1%, 2%, and 5% cream, topically, for 4 weeks | Significant decrease in the cumulative number of papillomas | [4] |
| Imiquimod | K5.Stat3C transgenic mice (UVB-induced) | Squamous Cell Carcinoma (SCC) | 5% cream, topically, for 4 weeks | Significant attenuation of SCC growth | [5] |
| Imiquimod | C57BL/6 mice | B16 Melanoma | 5% cream, topically | Significant tumor clearance | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Ingenol Mebutate for Squamous Cell Carcinoma in SKH1 Mice[1]
-
Animal Model: Immunologically intact female SKH1 mice.
-
Tumor Induction: Subcutaneous injection of T7 mouse SCC cell line.
-
Treatment Protocol:
-
Once tumors were established, mice were treated topically with 0.25% Ingenol Mebutate gel or a placebo gel.
-
The treatment was applied once daily for two consecutive days.
-
-
Endpoint Measurement:
-
Tumor growth was monitored over time.
-
"Cure" was defined as the absence of any visible tumor 150 days after the initiation of treatment.
-
Histological analysis was performed to observe cellular changes, such as mitochondrial swelling and necrosis.
-
Fluorouracil for Epidermoid Carcinoma in A431 Tumor-Bearing Mice[2][3]
-
Animal Model: Mice bearing A431 epidermoid carcinoma cells.
-
Tumor Induction: Subcutaneous implantation of A431 cells.
-
Treatment Protocol:
-
Mice were treated with a 5% 5-FU cream formulated in a gold nanoparticle-based delivery system.
-
The cream was applied topically to the tumor site daily for 28 days.
-
-
Endpoint Measurement:
-
Tumor volume was measured regularly throughout the study.
-
The final tumor volume in the treated group was compared to that of an untreated control group.
-
Imiquimod for Squamous Cell Carcinoma in K5.Stat3C Mice[5]
-
Animal Model: Skin cancer-prone K5.Stat3C transgenic mice.
-
Tumor Induction: Chronic exposure to ultraviolet B (UVB) irradiation for 16 weeks to induce SCC development.
-
Treatment Protocol:
-
Following tumor establishment, a 5% Imiquimod cream was applied topically to the tumors for 4 weeks.
-
-
Endpoint Measurement:
-
Tumor growth was monitored and compared between treated and untreated tumors on the same animal.
-
Immunohistochemical analysis was performed to assess the infiltration of immune cells (T cells, plasmacytoid dendritic cells) into the tumor microenvironment.
-
Signaling Pathways and Experimental Workflows
Ingenol Mebutate Signaling Pathway
Ingenol mebutate exerts its therapeutic effect through a dual mechanism of action: direct induction of cell death and stimulation of an inflammatory immune response. A key signaling pathway involved is the Protein Kinase C (PKC) / Mitogen-activated protein kinase kinase (MEK) / Extracellular signal-regulated kinase (ERK) pathway.[7][8]
Caption: Ingenol Mebutate activates PKC, initiating a phosphorylation cascade through MEK and ERK, leading to changes in gene expression that result in tumor cell death and inflammation.
General Experimental Workflow for In Vivo Topical Treatment Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of topical anti-cancer agents in a mouse model.
Caption: A generalized workflow for in vivo studies of topical cancer treatments, from animal model selection and tumor induction to treatment application and data analysis.
References
- 1. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorouracil-Loaded Gold Nanoparticles for the Treatment of Skin Cancer: Development, in Vitro Characterization, and in Vivo Evaluation in a Mouse Skin Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effectiveness of Topical 5-fluorouracil Treatment on Mouse Skin Squamous Cell Precancerous Lesions through Caspase-3 Expression | Nurkasanah | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 5. Imiquimod attenuates the growth of UVB-induced SCC in mice through Th1/Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells [jci.org]
- 7. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Ingenol Mebutate and Alternative Field Therapies for Actinic Keratosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for ingenol (B1671944) mebutate and other established field-directed therapies for actinic keratosis (AK). The data presented is intended to support research and development efforts in dermatology and oncology by offering a clear overview of efficacy, safety, and mechanistic insights.
Executive Summary
Ingenol mebutate, a diterpene ester derived from the sap of Euphorbia peplus, is a topical field therapy for actinic keratosis. Its primary mechanism of action involves a dual effect: rapid induction of cell necrosis in dysplastic keratinocytes followed by a neutrophil-mediated inflammatory response.[1][2] This is primarily mediated through the activation of Protein Kinase C delta (PKCδ) and the subsequent MEK/ERK signaling pathway.[3][4] Clinical trials have demonstrated its efficacy; however, head-to-head comparisons with other established treatments such as 5-fluorouracil (B62378) (5-FU), imiquimod, and methyl aminolevulinate photodynamic therapy (MAL-PDT) provide a broader context for its performance. A landmark study by Jansen et al. (2019) in the New England Journal of Medicine found 5-FU to be the most effective of the four treatments at 12 months post-treatment.[5][6][7]
Comparative Efficacy of Field-Directed Therapies for Actinic Keratosis
A pivotal multicenter, single-blind, randomized controlled trial by Jansen et al. (2019) provides robust comparative data on the efficacy of four commonly used field-directed therapies for AK on the head.[5][6][7]
Table 1: Efficacy of Ingenol Mebutate vs. Alternative Field Therapies at 12 Months Post-Treatment
| Treatment | Proportion of Patients with ≥75% Lesion Reduction (95% CI) | Hazard Ratio for Treatment Failure vs. 5-Fluorouracil (95% CI) |
| Ingenol Mebutate (0.015% gel) | 28.9% (21.8 to 36.3) | 3.33 (2.29 to 4.85) |
| 5-Fluorouracil (5% cream) | 74.7% (66.8 to 81.0) | 1.00 (Reference) |
| Imiquimod (5% cream) | 53.9% (45.4 to 61.6) | 2.03 (1.36 to 3.04) |
| MAL-PDT | 37.7% (30.0 to 45.3) | 2.73 (1.87 to 3.99) |
Data sourced from Jansen et al. (2019).[5][6][7]
Experimental Protocols
Jansen et al. (2019) Comparative Trial Methodology
This multicenter, single-blind, randomized trial was conducted at four hospitals in the Netherlands.[6]
-
Participants: 624 adult patients with a clinical diagnosis of five or more actinic keratosis lesions on the head within a continuous area of 25 to 100 cm².[6]
-
Interventions:
-
Ingenol Mebutate: 0.015% gel applied once daily for 3 consecutive days.
-
5-Fluorouracil: 5% cream applied twice daily for 4 weeks.
-
Imiquimod: 5% cream applied three times a week for 4 weeks.
-
Methyl Aminolevulinate Photodynamic Therapy (MAL-PDT): One session, with a second session after 3 months if there was less than 75% lesion reduction.
-
-
Primary Outcome: The proportion of patients with a reduction of 75% or more in the number of actinic keratosis lesions from baseline to 12 months after the end of treatment.[6]
-
Statistical Analysis: A modified intention-to-treat analysis and a per-protocol analysis were performed. A Bonferroni adjustment was used for multiple comparisons.[5][6]
Experimental Workflow: Jansen et al. (2019)
Mechanism of Action of Ingenol Mebutate
Ingenol mebutate has a dual mechanism of action that involves both direct cytotoxicity and a subsequent inflammatory response.[1][8]
-
Rapid Necrosis: Ingenol mebutate activates Protein Kinase C (PKC), particularly the PKCδ isoform.[3][4] This leads to mitochondrial swelling and rupture of the plasma membrane, causing rapid necrosis of dysplastic keratinocytes.[8]
-
Inflammatory Response: The initial cell death releases pro-inflammatory cytokines and chemokines, leading to an influx of neutrophils. These neutrophils then engage in antibody-dependent cell-mediated cytotoxicity, targeting and eliminating any remaining atypical cells.[1]
Signaling Pathway of Ingenol Mebutate-Induced Cell Death
Adverse Events and Tolerability
The tolerability of topical treatments is a critical factor in patient adherence and overall success. The Jansen et al. (2019) trial reported on the frequency of adverse events.[9]
Table 2: Frequency of Adverse Events in Comparative Trial
| Adverse Event | Ingenol Mebutate | 5-Fluorouracil | Imiquimod | MAL-PDT |
| Any Adverse Event | 95.7% | 92.6% | 85.1% | 96.6% |
| Itching | Common | Common | Common | Common |
| Severe Pain/Burning (during treatment) | ~10% | ~10% | Not specified | >50% |
Data sourced from MedPage Today's reporting on Jansen et al. (2019).[9]
Other Ingenol Derivatives in Development
While ingenol mebutate is the most clinically advanced ingenol derivative, preclinical studies are exploring other semi-synthetic ingenol compounds for various therapeutic applications, including other forms of cancer. These studies are ongoing, and clinical trial data for these compounds is not yet available.
Conclusion
Ingenol mebutate is an effective and rapidly acting topical treatment for actinic keratosis with a unique dual mechanism of action. However, in a head-to-head comparison, 5-fluorouracil demonstrated superior efficacy at 12 months post-treatment. The choice of therapy for actinic keratosis will depend on a variety of factors, including efficacy, tolerability, treatment duration, and patient preference. The data presented in this guide can serve as a valuable resource for researchers and clinicians in the field of dermatology and oncology to inform their work and guide future drug development.
References
- 1. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. phdres.caregate.net [phdres.caregate.net]
- 6. Randomized Trial of Four Treatment Approaches for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Drug for Precancerous Lesions? | MedPage Today [medpagetoday.com]
Safety Operating Guide
Safe Disposal of Ingenol-5,20-acetonide: A Procedural Guide
Immediate Safety and Handling
Before proceeding with disposal, ensure that all personnel handling Ingenol-5,20-acetonide are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
-
Waste Characterization: In the absence of a specific SDS, this compound should be managed as a hazardous chemical waste. This conservative approach ensures the highest level of safety and regulatory compliance.
-
Containerization:
-
Solid Waste: Dispose of solid this compound in its original container if it is intact and can be securely sealed.[1] If the original container is compromised, transfer the waste to a new, compatible container made of material that does not react with the chemical and has a secure screw-on cap.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container.[3] Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams, such as acids and bases, in the same container.[2]
-
Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be double-bagged in clear plastic bags for visual inspection and labeled as hazardous waste.[1] Sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]
-
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label should include the full chemical name ("this compound"), the concentration (if in solution), the accumulation start date, and the name of the principal investigator or laboratory contact.
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[1]
-
Secondary containment, such as a lab tray, should be used to capture any potential leaks and to segregate incompatible wastes.[1] The secondary container must be able to hold 110% of the volume of the primary container.[1]
-
-
Disposal Request: Once the waste container is full or has reached the institutional time limit for accumulation, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[4] Do not dispose of this compound down the drain or in the regular trash.[5]
Key Disposal Considerations
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous chemical waste. | General Best Practice |
| Container Type | Original container or a compatible, leak-proof container with a screw-on cap. | [1][2] |
| Labeling Requirements | "Hazardous Waste" label with full chemical name, concentration, and start date. | [4] |
| Storage Location | Designated satellite accumulation area with secondary containment. | [1] |
| Disposal Method | Arranged pickup by institutional Environmental Health and Safety (EHS). | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
Personal protective equipment for handling Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling Ingenol-5,20-acetonide, especially in powdered form, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Ensure gloves are powder-free to prevent aerosolization of the compound. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protect against splashes and airborne particles. Should be ANSI Z87.1 certified. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Body Protection | Laboratory coat | Should be fully buttoned. Consider a disposable gown for procedures with a higher risk of contamination. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure easy access to an eyewash station and a safety shower.
-
Before starting, prepare all necessary equipment and reagents.
2. Weighing and Solution Preparation:
-
Handle the solid compound with care to avoid generating dust.
-
Use a microbalance within a fume hood or a balance enclosure.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), methanol, and dichloromethane.[1]
-
Cap vials and containers securely after use.
3. During Experimentation:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers with this compound closed when not in use.
-
If heating is required, use a controlled heating source like a heating block or water bath. Avoid open flames.
4. Post-Experiment:
-
Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it down.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
The above first aid measures are based on the MSDS for the related compound Ingenol-3,4,5,20-diacetonide and general laboratory safety guidelines.[2]
Disposal Plan
While the MSDS for a related compound suggests it is not a hazardous substance, it is prudent to handle the disposal of this compound and its containers with care.
1. Waste Segregation:
-
Collect all waste materials contaminated with this compound separately from general laboratory waste. This includes pipette tips, gloves, and any absorbent materials used for cleaning spills.
2. Solid Waste Disposal:
-
Place solid waste, including unused compound and contaminated disposables, in a clearly labeled, sealed container.
-
Consult your institution's environmental health and safety (EHS) office for guidance on disposal as non-hazardous chemical waste.
3. Liquid Waste Disposal:
-
Collect liquid waste containing this compound in a sealed, labeled container.
-
Do not pour solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous waste.
4. Empty Container Disposal:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.
-
Collect the rinsate as chemical waste.
-
Deface the label on the empty container before disposing of it in the regular trash or recycling, in accordance with institutional policy.
Experimental Workflow and Safety Protocol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

